molecular formula C7H10BNO3 B1320137 (5-(Methoxymethyl)pyridin-3-yl)boronic acid CAS No. 200204-95-1

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

Cat. No.: B1320137
CAS No.: 200204-95-1
M. Wt: 166.97 g/mol
InChI Key: LCICXPYHZCXDJY-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(methoxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCICXPYHZCXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598953
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200204-95-1
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-(Methoxymethyl)pyridin-3-yl)boronic acid: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key heterocyclic organic building block, integral to the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridine core functionalized with both a methoxymethyl and a boronic acid group, makes it a versatile reagent for creating complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization. The compound is typically supplied as a stable, solid material.

PropertyValueReference(s)
CAS Number 200204-95-1[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₀BNO₃[1][2][3]
Molecular Weight 166.97 g/mol [1][3]
Physical Form Solid
Melting Point Not reported[3]
Boiling Point Not applicable (decomposes)[3]
Solubility Soluble in polar organic solvents (e.g., 1,4-dioxane, DMF) and aqueous base.
Storage 2-8°C, under an inert atmosphere.
Purity Typically ≥95%[2]
Synonyms 5-(Methoxymethyl)pyridine-3-boronic acid, [5-(Methoxymethyl)pyridin-3-yl]boronic acid, 5-(Methoxymethyl)-3-pyridinylboronic acid[1][3]

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its function as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed carbon-carbon bond-forming reaction is one of the most powerful and widely used transformations in modern organic synthesis due to its mild conditions and broad functional group tolerance.[4][5][6]

In the context of drug discovery, the pyridine motif is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals. The methoxymethyl group can serve to enhance solubility or act as a key binding element with biological targets. By employing this compound in Suzuki-Miyaura coupling, chemists can efficiently introduce this specific substituted pyridine ring into a target molecule, facilitating the synthesis of novel biaryl and hetero-biaryl compounds.[7][8] This approach is central to the construction of libraries of potential drug candidates for screening and lead optimization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 3-aryl-5-(methoxymethyl)pyridine derivative.

Materials:

Reagent/MaterialRoleTypical Molar Eq.
Aryl Bromide (Ar-Br)Electrophilic Partner1.0
This compoundNucleophilic Partner1.2 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)Catalyst0.01 - 0.05 (1-5 mol%)
Phosphine Ligand (e.g., SPhos, PPh₃)Ligand for Catalyst0.02 - 0.10 (2-10 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃)Activator for Boronic Acid2.0 - 3.0
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Reaction Medium-
Degassed WaterCo-solvent (optional)-

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the selected base (2.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) for three cycles. This is crucial as the palladium catalyst is sensitive to oxygen.[4]

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required duration (typically 2-24 hours).

  • Monitoring: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.

Suzuki_Miyaura_Workflow A 1. Reagent Preparation (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B Seal Vessel C 3. Solvent Addition (Anhydrous Dioxane/Water) B->C D 4. Heating & Stirring (80-110°C, 2-24h) C->D Seal & Heat E 5. Reaction Monitoring (TLC / LC-MS) D->E Sample Periodically E->D Reaction Incomplete F 6. Work-up (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product (Pure Biaryl Compound) G->H

Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation. The protocols and data presented in this guide offer a comprehensive resource for scientists to effectively utilize this compound in their research and development endeavors, particularly in the creation of novel pharmaceutical agents and advanced materials.

References

An In-depth Technical Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic acid (CAS: 200204-95-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a pyridylboronic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of the boronic acid moiety and the pyridine ring, make it a versatile reagent for the construction of complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 200204-95-1[2][3]
Molecular Formula C₇H₁₀BNO₃[2][3]
Molecular Weight 166.97 g/mol [2][3]
Appearance White to off-white solid[1]
Predicted Boiling Point 346.8 ± 52.0 °C[1]
Predicted Density 1.20 ± 0.1 g/cm³[1]
Predicted pKa 3.80 ± 0.10[1]
Storage Conditions Inert atmosphere, 2-8°C[1][4]

Synthesis and Purification

A plausible synthetic route is outlined below:

Synthesis_Workflow Start 3-Bromo-5-(methoxymethyl)pyridine Intermediate1 Lithium-halogen exchange Start->Intermediate1 1. Reagent1 n-Butyllithium (n-BuLi) THF, -78 °C Reagent1->Intermediate1 Intermediate2 Borylation Intermediate1->Intermediate2 2. Reagent2 Triisopropyl borate (B(O-iPr)₃) Reagent2->Intermediate2 Product This compound Intermediate2->Product 3. Reagent3 Aqueous acid workup (e.g., HCl) Reagent3->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Pyridylboronic Acids

This protocol is adapted from the synthesis of 3-pyridylboronic acid and can be considered a representative procedure.[5]

  • Reaction Setup: A solution of 3-bromo-5-(methoxymethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid, to hydrolyze the borate ester to the desired boronic acid.

  • Workup and Isolation: The product is extracted into an organic solvent, and the organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of pyridylboronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Common purification methods include:

  • Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent is critical and may require some experimentation.

  • Chromatography: Column chromatography on silica gel can be employed for purification. However, the acidic nature of silica gel can sometimes lead to decomposition. Neutralizing the silica gel or using a different stationary phase may be necessary.

  • Derivatization: A useful technique involves the derivatization of the boronic acid with a diol, such as diethanolamine, to form a stable crystalline adduct. This adduct can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.

  • ¹H NMR: Data for this compound is available and can be obtained from suppliers like ChemicalBook.[6]

  • ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: While specific data for this compound is not readily found in public literature, it is often available from commercial suppliers upon request.[6] The analysis of related boronic acids suggests that mass spectrometry can be complicated by the formation of dimers and solvent adducts.[7]

Applications in Research and Drug Development

Boronic acids are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8] They are particularly valued as key intermediates in the synthesis of biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. It is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is a suitable coupling partner in this reaction, allowing for the introduction of the (5-(methoxymethyl)pyridin-3-yl) moiety into a wide range of molecules.

Suzuki_Miyaura_Coupling Substrate1 This compound Reaction Suzuki-Miyaura Coupling Substrate1->Reaction Substrate2 Aryl/Heteroaryl Halide (R-X) Substrate2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Product Coupled Product Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid.

  • Reaction Setup: To a reaction vessel is added the aryl or heteroaryl halide, this compound, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium carbonate).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Biological Relevance

While specific biological targets or signaling pathway involvement for this compound itself have not been detailed in the available literature, the broader class of boronic acid derivatives has shown significant promise in drug discovery.[8] Boronic acids can act as inhibitors of various enzymes, particularly serine proteases. The pyridine moiety is also a common feature in many biologically active compounds. Therefore, derivatives synthesized using this compound have the potential to exhibit a range of pharmacological activities. Further biological evaluation of compounds derived from this building block is a promising area for future research.[9][10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex molecules containing the substituted pyridine motif. While specific biological data for this compound is limited, the known activities of related boronic acids and pyridine-containing molecules suggest that it is a promising starting point for the development of novel therapeutic agents. Further research into its synthesis, purification, and the biological evaluation of its derivatives is warranted.

References

An In-depth Technical Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound is a stable, solid compound at room temperature. Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its integrity. The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₀BNO₃[1][2][3]
Molecular Weight 166.97 g/mol [1][3]
CAS Number 200204-95-1[1][2]
Physical Form Solid
Storage Inert atmosphere, 2-8°C
Molecular Structure Visualization

The 2D and 3D representations of this compound illustrate the spatial arrangement of its atoms. The pyridine ring provides a rigid scaffold, while the methoxymethyl group offers potential for hydrogen bonding and other non-covalent interactions. The boronic acid functional group is the key to its reactivity in cross-coupling reactions.

synthesis_workflow start 3-Bromo-5-(methoxymethyl)pyridine step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) start->step1 intermediate 3-Lithio-5-(methoxymethyl)pyridine step1->intermediate step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 borate_ester Intermediate Borate Ester step2->borate_ester step3 Acidic Workup (e.g., aq. HCl) borate_ester->step3 product This compound step3->product suzuki_coupling boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) boronic_acid->catalyst aryl_halide Aryl Halide (R-X) aryl_halide->catalyst product Coupled Product (Aryl-pyridin-methoxymethyl) catalyst->product base Base (e.g., K₂CO₃) base->catalyst

References

Technical Guide: Synthesis and Characterization of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust two-step synthetic route, starting from commercially available 3,5-dibromopyridine. The synthesis involves the preparation of the key intermediate, 3-bromo-5-(methoxymethyl)pyridine, followed by a lithium-halogen exchange and subsequent borylation. Detailed experimental protocols for each synthetic step are provided. Furthermore, this guide includes a thorough characterization of the final product, presenting its physicochemical properties and spectral data. All quantitative data is summarized in structured tables for clarity and ease of comparison. Diagrams illustrating the synthetic workflow are also included to provide a clear visual representation of the process.

Introduction

Pyridine-based boronic acids are a critical class of reagents in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, is of particular interest due to the presence of the methoxymethyl substituent, which can influence the electronic properties of the molecule and provide a handle for further functionalization. Its structural motif is found in various biologically active molecules, making it a key component in the synthesis of potential therapeutic agents. This guide aims to provide a detailed and practical resource for the preparation and characterization of this important synthetic intermediate.

Synthesis

The synthesis of this compound is accomplished through a two-step process. The first step involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide to yield 3-bromo-5-(methoxymethyl)pyridine. The second step is a lithium-halogen exchange reaction of this intermediate, followed by quenching with triisopropyl borate to afford the desired boronic acid.

Synthesis of 3-bromo-5-(methoxymethyl)pyridine

The precursor, 3-bromo-5-(methoxymethyl)pyridine, is synthesized from 3,5-dibromopyridine and sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF).

Experimental Protocol:

A detailed experimental procedure for the synthesis of 3-bromo-5-methoxypyridine, a closely related analogue, has been reported and can be adapted.[1]

  • Reagents and Equipment:

    • 3,5-dibromopyridine

    • Sodium methoxide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a solution of 3,5-dibromopyridine in anhydrous DMF, add sodium methoxide.

    • Heat the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-(methoxymethyl)pyridine.[1]

Table 1: Summary of Reaction Parameters for the Synthesis of 3-bromo-5-(methoxymethyl)pyridine (Analogous Procedure)

ParameterValueReference
Starting Material3,5-dibromopyridine[1]
ReagentSodium methoxide[1]
SolventN,N-Dimethylformamide (DMF)[1]
Reaction Temperature90 °C[1]
PurificationColumn chromatography on silica gel[1]
Synthesis of this compound

The final product is synthesized from 3-bromo-5-(methoxymethyl)pyridine via a lithium-halogen exchange followed by borylation. This method is analogous to the preparation of 3-pyridylboronic acid from 3-bromopyridine.

Experimental Protocol:

This protocol is based on established procedures for the synthesis of pyridine boronic acids.

  • Reagents and Equipment:

    • 3-bromo-5-(methoxymethyl)pyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous toluene

    • Hydrochloric acid (HCl), 2N solution

    • Sodium hydroxide (NaOH), 5N solution

    • Sodium chloride (NaCl)

    • Acetonitrile

    • Schlenk flask or a three-necked round-bottom flask

    • Syracuse and syringe pump (for controlled addition)

    • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(methoxymethyl)pyridine and triisopropyl borate in a mixture of anhydrous THF and toluene.

    • Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

    • Slowly add n-butyllithium solution via a syringe pump over a period of time, maintaining the low temperature.

    • Stir the reaction mixture at the same low temperature for a period to ensure complete lithium-halogen exchange.

    • Quench the reaction by adding 2N HCl solution, allowing the mixture to warm to room temperature.

    • Separate the aqueous layer and adjust its pH to approximately 7.6-7.7 with 5N NaOH, which should precipitate the boronic acid.

    • Saturate the aqueous layer with solid NaCl and extract with THF.

    • Combine the organic extracts and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile.

Table 2: Summary of Reaction Parameters for the Synthesis of this compound (Analogous Procedure)

ParameterValue
Starting Material3-bromo-5-(methoxymethyl)pyridine
Reagentsn-Butyllithium, Triisopropyl borate
SolventsTetrahydrofuran (THF), Toluene
Reaction Temperature-40 °C to -78 °C
Quenching Agent2N Hydrochloric acid
PurificationRecrystallization

Characterization

The synthesized this compound should be characterized by determining its physicochemical properties and by spectroscopic analysis.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

PropertyValueReference
CAS Number200204-95-1[2]
Molecular FormulaC₇H₁₀BNO₃[2]
Molecular Weight166.97 g/mol [3]
AppearanceOff-white solid (typical for boronic acids)
Purity≥95% (typical commercial purity)[2]
StorageSealed refrigeration[2]
Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with deuterium in deuterated solvents containing D₂O.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.

Table 4: Expected ¹H and ¹³C NMR Data for this compound

Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent used and the concentration of the sample. The data presented below is a general expectation based on the structure. Detailed experimental data is not yet publicly available.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H~8.5 - 9.0m2H
Pyridine-H~8.0 - 8.5m1H
-CH₂-~4.5s2H
-OCH₃~3.4s3H
-B(OH)₂broads2H
¹³C NMR Expected Chemical Shift (δ, ppm)
Pyridine-C~140 - 155
Pyridine-C-B(broad or not observed)
-CH₂-~70 - 75
-OCH₃~55 - 60

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the exact mass can be determined by high-resolution mass spectrometry (HRMS). The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern in the mass spectrum.

Table 5: Expected Mass Spectrometry Data for this compound

Technique Expected m/z
Electrospray Ionization (ESI-MS)[M+H]⁺: 168.08
High-Resolution Mass Spectrometry (HRMS)Calculated for C₇H₁₁BNO₃⁺ [M+H]⁺: 168.0826

Visualization of Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-bromo-5-(methoxymethyl)pyridine cluster_step2 Step 2: Synthesis of this compound A 3,5-Dibromopyridine C Reaction in DMF at 90°C A->C B Sodium Methoxide B->C D Workup and Purification C->D E 3-bromo-5-(methoxymethyl)pyridine D->E F 3-bromo-5-(methoxymethyl)pyridine E->F H Lithium-Halogen Exchange and Borylation F->H G n-BuLi, Triisopropyl borate in THF/Toluene at -78°C G->H I Acidic Workup and Neutralization H->I J Purification (Recrystallization) I->J K This compound J->K

Caption: Overall synthetic workflow for this compound.

Experimental_Logic cluster_characterization Characterization Methods Start Start Precursor_Synth Synthesize Precursor: 3-bromo-5-(methoxymethyl)pyridine Start->Precursor_Synth Boronic_Acid_Synth Synthesize Boronic Acid: This compound Precursor_Synth->Boronic_Acid_Synth Characterization Characterize Final Product Boronic_Acid_Synth->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry (ESI-MS, HRMS) Characterization->MS Phys_Props Physicochemical Properties (m.p., Purity) Characterization->Phys_Props End End

Caption: Logical flow of the experimental and characterization process.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and relies on well-established organometallic transformations. The provided experimental protocols, though based on analogous procedures, offer a solid starting point for researchers to produce this valuable building block. The comprehensive characterization data, once fully determined experimentally, will serve as a benchmark for future synthetic efforts. This guide is intended to facilitate the work of scientists in medicinal chemistry and drug development by providing a clear and concise resource for the preparation of this important compound.

References

An In-depth Technical Guide on the Solubility of (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (5-(Methoxymethyl)pyridin-3-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous boronic acids, namely phenylboronic acid, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The ability to form carbon-carbon bonds under mild conditions makes this class of compounds invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] An understanding of the solubility of this compound in various organic solvents is critical for reaction optimization, purification, formulation, and process scale-up. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this and related boronic acids.

Physicochemical Properties of this compound

PropertyValue
CAS Number 200204-95-1[3][4]
Molecular Formula C7H10BNO3[3][4]
Molecular Weight 166.97 g/mol [3]
Appearance Typically a white to off-white solid

Solubility of Analogous Boronic Acids

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5]

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

General Solubility Trends for Boronic Acids:

  • Polarity: Boronic acids generally exhibit higher solubility in polar organic solvents.[2] Ethers and ketones tend to be good solvents for many boronic acids.[6]

  • Hydrogen Bonding: The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[2]

  • Substituent Effects: The nature and position of substituents on the aromatic ring can significantly influence solubility.[2] The methoxymethyl group in the title compound is expected to increase its polarity compared to phenylboronic acid.

  • Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides (boroxines), which often have different solubility profiles than the corresponding monomeric acids. This equilibrium can be influenced by the solvent and temperature, sometimes leading to challenges in obtaining reproducible solubility data.[6][7]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of crystalline solids like boronic acids in organic solvents is the dynamic (or synthetic) method.[2][6][7][8] This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

4.1. Principle

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[6][7]

4.2. Materials and Apparatus

  • This compound

  • High-purity organic solvents of interest

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated digital thermometer or temperature probe

  • Luminance probe or laser and photodetector for turbidity measurement (optional but recommended for accuracy)

  • Analytical balance

4.3. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[2][8]

  • Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure homogeneity. Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).[2][8]

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe that measures the intensity of transmitted light.[6][7]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition. This point is often marked by a sharp increase in light transmittance.[2]

  • Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (e.g., mole fraction vs. temperature).[2]

4.4. Workflow for Dynamic Solubility Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Accurately weigh boronic acid mix Combine in jacketed vessel weigh_solid->mix weigh_solvent Accurately weigh solvent weigh_solvent->mix heat_stir Heat at constant rate with vigorous stirring mix->heat_stir Introduce Sample monitor Continuously monitor turbidity heat_stir->monitor record_temp Record temperature at complete dissolution monitor->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp Collect Data Point plot_curve Construct solubility curve repeat_exp->plot_curve

Caption: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1][9] The reaction typically involves the coupling of an organoboron compound (like the title boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The choice of solvent is crucial as it must solubilize the reactants and facilitate the catalytic cycle. Common solvents include ethers (like 1,4-dioxane or 2-Me-THF), alcohols, and aromatic hydrocarbons.[9][10]

5.1. Generalized Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Pathway aryl_halide Ar-X (Aryl Halide) center_point aryl_halide->center_point boronic_acid R-B(OH)2 (Boronic Acid) boronic_acid->center_point pd_catalyst Pd(0) Catalyst pd_catalyst->center_point Oxidative Addition base Base base->center_point Transmetalation product Ar-R (Coupled Product) center_point->product Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully documented in public literature, this guide provides a strong foundation for researchers by presenting data on analogous compounds and detailing a robust experimental protocol for its determination. The provided information on the dynamic method allows for the systematic evaluation of solubility in solvents relevant to synthesis, purification, and formulation. Understanding the solubility characteristics is a critical step in the effective utilization of this versatile building block in drug discovery and development.

References

stability and storage of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Introduction

This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This capability allows for the synthesis of complex molecules, including novel drug candidates. Given its application in the synthesis of potentially therapeutic compounds, understanding its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results.

General Stability of Boronic Acids

Boronic acids are known to be susceptible to several degradation pathways, which can impact their purity and reactivity over time. The primary modes of degradation include:

  • Oxidative Decomposition: Exposure to air can lead to oxidation of the boronic acid group.

  • Deboronation: This is a common degradation pathway where the C-B bond is cleaved, often facilitated by moisture and elevated temperatures, resulting in the corresponding arene (in this case, 3-(methoxymethyl)pyridine).

  • Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form boroxines, which are cyclic trimers. While this process is often reversible upon exposure to water, it can affect the material's solubility and reactivity.

The stability of a specific boronic acid is influenced by the electronic and steric properties of its substituents. Electron-withdrawing groups can often enhance stability, while steric hindrance around the boronic acid moiety can inhibit degradation.

Stability and Recommended Storage for this compound

Specific, long-term stability data for this compound is not extensively published in peer-reviewed literature. However, based on information from various chemical suppliers and the general understanding of boronic acid chemistry, the following storage recommendations can be made to minimize degradation.

Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C or -20°C for long-term storage.Reduces the rate of thermal decomposition and deboronation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and moisture-related degradation.
Light Protect from light.Prevents potential photolytic degradation.
Moisture Store in a tightly sealed container in a dry environment.Minimizes hydrolysis and deboronation.

Potential Degradation Pathway

A primary degradation pathway for boronic acids is deboronation, which can be influenced by factors such as moisture and temperature. The diagram below illustrates this general pathway.

G cluster_0 Degradation Pathway A This compound B 3-(Methoxymethyl)pyridine (Deboronated Product) A->B  + H2O (Deboronation) C Boric Acid A->C  + H2O

Caption: General deboronation pathway of this compound.

Experimental Protocol for Stability Assessment

To rigorously assess the stability of this compound, a formal study is required. The following protocol outlines a general approach that can be adapted for this purpose.

Objective

To determine the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.

Materials
  • This compound (high purity)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffers for HPLC mobile phase

  • Reference standards for the parent compound and potential degradants

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study.

G cluster_workflow Stability Study Workflow start Initial Characterization (t=0) - Purity (HPLC) - Appearance - Moisture Content storage Store Samples under Varied Conditions - Temperature (e.g., -20°C, 5°C, 25°C, 40°C) - Humidity (e.g., ambient, 75% RH) - Light (ICH Q1B) start->storage pull Sample Pull at Time Points (e.g., 1, 3, 6, 12 months) storage->pull analysis Analysis of Samples - Purity (HPLC) - Appearance - Identification of Degradants pull->analysis data Data Analysis - Purity vs. Time Plots - Degradation Kinetics analysis->data report Final Stability Report data->report

Caption: Experimental workflow for assessing the stability of a chemical compound.

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the parent compound and expected impurities absorb.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Analysis

The purity of this compound should be monitored over time. The rate of degradation can be determined by plotting the percentage of the parent compound remaining against time. This data can be used to establish a recommended shelf-life and optimal storage conditions. Any significant degradants should be identified and quantified.

Conclusion

While specific, publicly available stability data for this compound is limited, the general principles of boronic acid stability provide a strong foundation for its proper handling and storage. For critical applications in drug development and synthesis, it is highly recommended that researchers perform in-house stability studies to ensure the quality and reliability of this important building block. Storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture is crucial for preserving its integrity.

Technical Guide: Spectroscopic Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid, with the CAS Number 200204-95-1 and molecular formula C₇H₁₀BNO₃, is a pyridine-based boronic acid derivative.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential as bioactive molecules. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7 - 8.9s1HH-2 (Pyridine)
~8.5 - 8.7s1HH-6 (Pyridine)
~8.0 - 8.2s1HH-4 (Pyridine)
~4.5 - 4.7s2H-CH₂-
~3.3 - 3.5s3H-OCH₃
(broad)s2H-B(OH)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145 - 155C-2, C-6 (Pyridine)
~135 - 145C-4 (Pyridine)
~130 - 140C-5 (Pyridine)
~120 - 130C-3 (Pyridine, C-B)
~70 - 75-CH₂-
~55 - 60-OCH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Broad, StrongO-H stretch (B-OH)
~3100 - 3000MediumC-H stretch (Aromatic)
~2950 - 2850MediumC-H stretch (Aliphatic)
~1600 - 1450Medium-StrongC=C, C=N stretch (Pyridine ring)
~1400 - 1300StrongB-O stretch
~1100 - 1000StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
167.08High[M]+ (Molecular Ion)
149.07Medium[M - H₂O]+
136.06Medium[M - OCH₃]+
122.05High[M - CH₂OCH₃]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For ESI, the analysis can be performed in both positive and negative ion modes to identify the molecular ion and common adducts.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Hypothetical Signaling Pathway Involvement

Boronic_Acid_Signaling_Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Boronic_Acid This compound Boronic_Acid->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid compound.

References

Commercial Availability and Technical Guide for (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key technical data, and synthetic applications of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in palladium-catalyzed cross-coupling reactions.

Commercial Availability

This compound, identified by CAS Number 200204-95-1, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 95%. Below is a summary of representative commercial sources and their typical product specifications.

SupplierPurityAvailable QuantitiesStorage Conditions
Sigma-Aldrich≥97%250 mg, 1 g, 5 gAmbient
Echemi95+%Inquire for detailsSealed refrigeration
Bide Pharmatech95+%1 g, 5 g, 10 gSealed refrigeration
BLDpharmInquire for detailsInquire for detailsInert atmosphere, 2-8°C
Sunway PharmInquire for detailsInquire for detailsInquire for details

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValue
CAS Number 200204-95-1
Molecular Formula C₇H₁₀BNO₃
Molecular Weight 166.97 g/mol
Appearance Typically a white to off-white solid
Purity ≥95% (typical)
Storage Recommended to be stored in a cool, dry place under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

This procedure involves a lithium-halogen exchange followed by borylation.

Materials:

  • 3-Bromo-5-(methoxymethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromo-5-(methoxymethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) in a single portion and continue stirring at -78 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. A general protocol for the coupling with an aryl bromide is provided below.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • In a reaction vessel, combine this compound, the aryl bromide, the palladium catalyst, and the base.

  • Add the solvent (and water, if applicable) to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)-X L2 R¹-Pd(II)-X L₂ Oxidative_Addition->R1-Pd(II)-X L2 Transmetalation Transmetalation R1-Pd(II)-X L2->Transmetalation [R²-B(OR)₃]⁻ R1-Pd(II)-R2 L2 R¹-Pd(II)-R² L₂ Transmetalation->R1-Pd(II)-R2 L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2 L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine_Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Add_Solvent Add Solvent(s) Combine_Reagents->Add_Solvent Degas Degas with Inert Gas Add_Solvent->Degas Heat_Stir Heat and Stir Degas->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool and Dilute Monitor->Cool_Dilute Reaction Complete Wash Wash with Water/Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Role of Boronic Acids in Drug Discovery

Boronic acids are crucial pharmacophores and synthetic intermediates in the development of novel therapeutics. This diagram illustrates their central role in the drug discovery pipeline.

Boronic_Acids_in_Drug_Discovery Boronic_Acids Boronic Acids & Esters Synthetic_Building_Blocks Synthetic Building Blocks Boronic_Acids->Synthetic_Building_Blocks Protease_Inhibitors Protease Inhibitors Boronic_Acids->Protease_Inhibitors Enzyme_Inhibitors Other Enzyme Inhibitors Boronic_Acids->Enzyme_Inhibitors Bioisosteres Carboxylic Acid Bioisosteres Boronic_Acids->Bioisosteres Medicinal_Chemistry Medicinal Chemistry Campaigns Synthetic_Building_Blocks->Medicinal_Chemistry Suzuki Coupling, etc. Lead_Optimization Lead Optimization Medicinal_Chemistry->Lead_Optimization Drug_Candidates Drug Candidates Lead_Optimization->Drug_Candidates

Caption: The role of boronic acids as key components in drug discovery.

An In-Depth Technical Guide to Pyridinylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridinylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, particularly for the construction of biaryl and heteroaryl scaffolds via palladium-catalyzed cross-coupling reactions. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the unique electronic properties of the pyridine ring introduce significant challenges, including instability and low reactivity, especially with 2-substituted isomers—a phenomenon often termed the "2-pyridyl problem." This guide provides a comprehensive overview of the synthesis of pyridinylboronic acids, delves into the mechanics and challenges of their use in Suzuki-Miyaura cross-coupling, and presents strategies to overcome common hurdles. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for laboratory application.

Introduction to Pyridinylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide.[1][2] Pyridinylboronic acids are a critical class of organoboron reagents that allow for the direct introduction of a pyridine ring, a common feature in many Active Pharmaceutical Ingredients (APIs).[3][4] Their utility is vast, enabling the synthesis of complex molecules for drug discovery, materials science, and more.[5][6]

Despite their importance, pyridinylboronic acids, particularly 2-pyridinylboronic acid, are notoriously challenging to work with. They are often unstable, susceptible to protodeboronation (cleavage of the C-B bond by a proton source), and can exhibit poor reactivity in coupling reactions.[7][8][9] These difficulties have spurred the development of more stable and reliable derivatives, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, which serve as air-stable surrogates.[1][8][10]

Synthesis of Pyridinylboronic Acids and Esters

Several synthetic routes have been established to access pyridinylboronic acids and their more stable ester derivatives. The choice of method often depends on the starting material's availability and the desired substitution pattern on the pyridine ring.

The primary synthetic strategies include:

  • Halogen-Metal Exchange and Borylation: This classic method involves the reaction of a halopyridine (typically bromo- or iodopyridine) with a strong organometallic base (e.g., n-butyllithium or a Grignard reagent) at low temperatures, followed by quenching the resulting pyridinyl anion with a trialkyl borate ester.[11]

  • Directed ortho-Metallation (DoM) and Borylation: A directing group on the pyridine ring guides deprotonation to an adjacent position using a strong base like lithium diisopropylamide (LDA), followed by borylation.[12]

  • Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[13]

  • Iridium or Rhodium-Catalyzed C-H Borylation: A more recent and atom-economical approach that allows for the direct borylation of C-H bonds on the pyridine ring, often with high regioselectivity.

Synthesis_Pathways Key Synthetic Routes to Pyridinylboronic Esters cluster_start cluster_methods cluster_intermediates Halopyridine Halopyridine (X = Br, I, Cl) HM_Exchange 1. Halogen-Metal Exchange (e.g., n-BuLi, -78°C) Halopyridine->HM_Exchange Organolithium or Mg Reagent Miyaura 3. Miyaura Borylation (Pd Catalyst, B₂pin₂) Halopyridine->Miyaura Pyridine Pyridine (with C-H bonds) CH_Borylation 4. C-H Borylation (Ir or Rh Catalyst) Pyridine->CH_Borylation Pyridyl_Anion Pyridinyl-Lithium or Grignard HM_Exchange->Pyridyl_Anion Product Pyridinylboronic Ester (e.g., Pinacol Ester) Miyaura->Product CH_Borylation->Product Pyridyl_Anion->Product + B(OR)₃ then Esterification

Fig 1. Key Synthetic Routes to Pyridinylboronic Esters

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like pyridinylboronic acids.

  • Oxidative Addition: A low-valent Pd(0) species reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative (Pyridinyl-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is base-assisted and is often rate-limiting.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(Pyridinyl) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Pyridinyl RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Pyridinyl-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Fig 2. Generalized Suzuki-Miyaura Catalytic Cycle

The "2-Pyridyl Problem": Challenges and Solutions

Cross-coupling reactions involving 2-pyridinylboronic acids are notoriously difficult.[14] The proximity of the nitrogen atom to the boronic acid moiety leads to several complications:

  • Instability: 2-Pyridinylboronic acid is prone to rapid protodeboronation, especially under the basic conditions required for the Suzuki reaction.[7][15]

  • Catalyst Inhibition: The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step.[15]

To address these issues, several strategies have been developed, primarily focusing on replacing the unstable boronic acid with a more robust derivative.

Problem_Solution The 2-Pyridyl Problem & Modern Solutions cluster_problem Traditional Approach: High Failure Rate cluster_solution Modern Solution: Stable Surrogates Start_Acid 2-Pyridinylboronic Acid Decomposition Decomposition Pathways (Protodeboronation, Oxidation) Start_Acid->Decomposition Instability Coupling_Fail Suzuki Coupling Attempt Start_Acid->Coupling_Fail Decomposition->Coupling_Fail Competes with coupling Result_Fail Low Yield / No Reaction Coupling_Fail->Result_Fail Start_Stable Air-Stable Precursors (MIDA or Pinacol Boronates) Slow_Release Slow Release of Boronic Acid (in situ hydrolysis) Start_Stable->Slow_Release Controlled Conditions Coupling_Success Optimized Suzuki Coupling Slow_Release->Coupling_Success [Boronic Acid]low Result_Success High Yield of Biaryl Product Coupling_Success->Result_Success

Fig 3. The 2-Pyridyl Problem & Modern Solutions

Key Solutions:

  • Boronic Esters: Pinacol esters are more stable than the corresponding boronic acids and are widely used. They often exhibit better reactivity and handling properties.[1][16]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids.[8] They are compatible with a wide range of reaction conditions and can undergo "slow-release" cross-coupling, where the boronic acid is generated in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[8][10]

  • Specialized Catalysts and Ligands: The use of highly active catalysts, often featuring bulky, electron-rich phosphine ligands, can accelerate the catalytic cycle and overcome the inherent low reactivity of pyridinyl nucleophiles.[15][16]

Quantitative Data Summary

The efficiency of Suzuki-Miyaura coupling with pyridinylboronic acids is highly dependent on the substrates, catalyst system, base, and solvent. The following tables summarize representative data from the literature.

Table 1: Suzuki Coupling of 5-Pyridylboronic Acids with Heteroaryl Bromides [17]

Entry Pyridylboronic Acid Coupling Partner Product Yield (%)
1 2-Chloro-5-pyridylboronic acid 2-Bromothiophene 2-Chloro-5-(2-thienyl)pyridine 82
2 2-Chloro-5-pyridylboronic acid 2-Bromofuran 2-Chloro-5-(2-furyl)pyridine 68
3 2-Methoxy-5-pyridylboronic acid 2-Bromothiophene 2-Methoxy-5-(2-thienyl)pyridine 85
4 2-Methoxy-5-pyridylboronic acid 3-Bromothiophene 2-Methoxy-5-(3-thienyl)pyridine 75

Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF, 80 °C.

Table 2: Suzuki Coupling of 2-Pyridylboronic Esters with Aryl Bromides [16]

Entry Pyridylboronic Ester Coupling Partner Base Yield (%)
1 2-Pyridylboronic acid pinacol ester 4-Bromoanisole t-BuOLi 80
2 2-Pyridylboronic acid pinacol ester 1-Bromo-4-fluorobenzene t-BuOLi 76
3 5-Methyl-2-pyridylboronic acid pinacol ester 4-Bromoanisole t-BuOLi 85
4 5-Methyl-2-pyridylboronic acid pinacol ester 1-Bromo-4-fluorobenzene t-BuOLi 81

Conditions: Catalyst 1a (see source), Isopropanol, 90 °C, 18 h.

Table 3: Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides [15]

Entry Pyridylboronate Coupling Partner Catalyst System Yield (%)
1 Lithium triisopropyl 2-pyridylboronate 3,5-(CF₃)₂-bromobenzene Pd₂dba₃ / Ligand 1 82
2 Lithium triisopropyl 2-pyridylboronate 4-Bromoanisole Pd₂dba₃ / Ligand 1 74
3 Lithium triisopropyl 2-pyridylboronate 2-Bromotoluene Pd₂dba₃ / Ligand 1 87
4 Lithium triisopropyl 2-pyridylboronate 4-Chloroanisole Pd₂dba₃ / Ligand 2 81

Conditions: KF, Dioxane, 110 °C.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and serve as a general guide. Optimization may be required for specific substrates.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange[12]

This procedure describes the synthesis of 3-pyridylboronic acid, which is isolated as its more stable trimeric anhydride, tris(3-pyridyl)boroxin.

  • Apparatus: A 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet.

  • Reagents:

    • Toluene (320 mL)

    • THF (80 mL)

    • Triisopropyl borate (55.4 mL, 240 mmol)

    • 3-Bromopyridine (19.3 mL, 200 mmol)

    • n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)

  • Procedure:

    • Charge the flask with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.

    • Cool the mixture to -40 °C using a dry ice/acetone bath.

    • Add the n-butyllithium solution dropwise over 1 hour, maintaining the temperature at -40 °C.

    • Stir the reaction mixture for an additional 30 minutes at -40 °C.

    • Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride, followed by 100 mL of water.

    • Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude boronic acid is often isolated as the boroxine by crystallization from a suitable solvent like acetonitrile. The boroxine can be used directly in coupling reactions or converted to its pinacol ester for enhanced stability and easier characterization.[11]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronic Ester[17][19]

This protocol provides a general method for coupling aryl bromides with pyridyl-2-boronic esters.

  • Apparatus: A resealable reaction tube or pressure flask with a magnetic stir bar.

  • Reagents:

    • Aryl bromide (1.0 equiv)

    • Pyridyl-2-boronic acid pinacol ester (1.2 equiv)

    • Base (e.g., t-BuOLi, K₃PO₄, Cs₂CO₃) (2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol %)

    • Ligand (if required)

    • Anhydrous solvent (e.g., Dioxane, Toluene, Isopropanol)

  • Procedure:

    • To the reaction tube, add the aryl bromide, pyridylboronic ester, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous solvent via syringe, followed by the palladium catalyst (and ligand, if used).

    • Seal the tube tightly with a screw cap.

    • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

Pyridinylboronic acids are powerful reagents for introducing the vital pyridine motif into complex molecules, greatly impacting drug discovery and materials science. While their application, particularly for 2-substituted pyridines, is fraught with challenges related to stability and reactivity, modern synthetic chemistry has provided robust solutions. The use of stable surrogates like pinacol and MIDA boronates, coupled with highly active catalyst systems, has transformed this once-troublesome reaction into a reliable and broadly applicable synthetic tool. The protocols and data presented in this guide offer a foundation for researchers to successfully employ these critical building blocks in their synthetic endeavors.

References

The Methoxymethyl Group: A Modulator of Reactivity in Pyridinylboronic Acids for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridinylboronic acids stand as indispensable building blocks for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a wide array of pharmacologically active compounds. The strategic modification of these reagents is crucial for optimizing reaction outcomes and accessing novel chemical space. Among the various substituents employed, the methoxymethyl (MOM) group plays a significant, albeit nuanced, role in modulating the reactivity of pyridinylboronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive analysis of the function of the MOM group, supported by experimental evidence and mechanistic insights, to aid researchers in harnessing its potential for efficient and selective synthesis.

Electronic and Steric Influence of the Methoxymethyl Group

The methoxymethyl group, an ether-based substituent, primarily exerts its influence on the pyridinylboronic acid scaffold through electronic effects. As an electron-donating group (EDG), the MOM group increases the electron density of the pyridine ring through a positive mesomeric (+M) or resonance effect. This heightened electron density on the aromatic system has a direct impact on the properties of the boronic acid moiety.

The increased electron density on the pyridine ring makes the boronic acid carbon more nucleophilic. This is a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. A more nucleophilic carbon on the boronic acid facilitates the transfer of the pyridinyl group to the palladium center. It is generally observed that pyridinylboronic acids with electron-donating groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1]

From a steric perspective, the methoxymethyl group is relatively larger than a simple methoxy group. While this can introduce some steric hindrance, in many cases, particularly when positioned away from the boronic acid moiety, its electronic benefits outweigh the potential for steric impediment.

Impact on the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the performance of pyridinylboronic acids in this catalytic cycle is paramount. The MOM group's electron-donating nature positively influences the key steps of the reaction.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X_L2 R1-Pd(II)(X)L2 (Oxidative Addition Product) Pd(0)L2->R1-Pd(II)-X_L2 Oxidative Addition + R1-X R1-Pd(II)-R2_L2 R1-Pd(II)(R2)L2 (Transmetalation Product) R1-Pd(II)-X_L2->R1-Pd(II)-R2_L2 Transmetalation + R2-B(OH)2 R1-Pd(II)-R2_L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 (Coupled Product) R1-Pd(II)-R2_L2->R1-R2

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The transmetalation step, involving the transfer of the organic group from boron to palladium, is significantly influenced by the electronic nature of the boronic acid. The electron-donating MOM group enhances the nucleophilicity of the pyridinyl ring, thereby accelerating this crucial step.

Electronic Influence of the MOM Group:

Electronic_Influence cluster_pyridine Pyridinylboronic Acid Py_Ring Pyridine Ring BOH2 B(OH)2 Py_Ring->BOH2 Enhances Nucleophilicity of Carbon Transmetalation Transmetalation BOH2->Transmetalation Accelerates MOM MOM Group (Electron Donating) MOM->Py_Ring Increases Electron Density

Figure 2: Electronic Effect of the MOM Group.

Quantitative Data on Methoxy-Substituted Pyridinylboronic Acid Reactivity

Pyridinylboronic AcidCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2-Methoxy-5-pyridylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C4,6-Bis(2-methoxy-5-pyridyl)pyrimidine84[2]
2-Methoxy-3-pyridylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C4,6-Bis(2-methoxy-3-pyridyl)pyrimidine64[2]
2-Methoxyphenylboronic acid3-Amino-2-chloropyridinePd₂dba₃, dialkylbiphenylphosphine ligand3-Amino-2-(2-methoxyphenyl)pyridine99[3]
4-Methoxyphenyl boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂2-(4-Methoxyphenyl)pyridine48[1]

These examples consistently demonstrate that the presence of an electron-donating methoxy group on the pyridine ring leads to good to excellent yields in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a MOM-protected pyridinylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar substrates.[4][5]

Synthesis of 2-(Methoxymethoxy)pyridin-3-ylboronic Acid

Workflow for Synthesis:

Synthesis_Workflow Start 3-Bromo-2-hydroxypyridine Protection Protection with MOM-Cl Start->Protection Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Protection->Lithiation Borylation Borylation with B(OiPr)3 Lithiation->Borylation Hydrolysis Aqueous Workup (HCl) Borylation->Hydrolysis Product 2-(Methoxymethoxy)pyridin-3-ylboronic Acid Hydrolysis->Product

Figure 3: Synthesis Workflow.

Materials:

  • 3-Bromo-2-hydroxypyridine

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 1 M

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Protection of the Hydroxyl Group: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C is added MOM-Cl (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product, 3-bromo-2-(methoxymethoxy)pyridine, is purified by column chromatography.

  • Boronic Acid Formation: A solution of 3-bromo-2-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere. n-BuLi (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78°C before being allowed to warm to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0°C. The mixture is stirred for 1 hour, and the pH is adjusted to ~7 with 1 M NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 2-(methoxymethoxy)pyridin-3-ylboronic acid.

Suzuki-Miyaura Coupling of 2-(Methoxymethoxy)pyridin-3-ylboronic Acid with an Aryl Bromide

Materials:

  • 2-(Methoxymethoxy)pyridin-3-ylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • A mixture of 2-(methoxymethoxy)pyridin-3-ylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq) is placed in a reaction vessel.

  • 1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes.

  • The reaction mixture is heated to 90°C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired biaryl product.

Conclusion

The methoxymethyl group serves as a valuable tool for modulating the reactivity of pyridinylboronic acids. Its electron-donating nature enhances the nucleophilicity of the pyridinyl ring, which in turn accelerates the often rate-limiting transmetalation step of the Suzuki-Miyaura cross-coupling reaction. This generally leads to higher reaction efficiency and yields. While direct quantitative comparisons with other protecting groups are limited in the current literature, the well-established electronic effects of alkoxy and similar substituents provide a strong basis for predicting the beneficial role of the MOM group. The synthetic protocols outlined in this guide offer a practical framework for the preparation and utilization of MOM-protected pyridinylboronic acids in the synthesis of complex molecules for drug discovery and development. Further kinetic studies are warranted to precisely quantify the impact of the MOM group on reaction rates and to enable more refined optimization of reaction conditions.

References

Methodological & Application

(5-(Methoxymethyl)pyridin-3-yl)boronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Synthesis Search

I'm currently focused on the Suzuki coupling protocols for pyridine-3-boronic acids, especially those with methoxymethyl substituents. My initial search concentrates on gathering reaction condition data from established procedures. The goal is to identify common catalysts, bases, solvents, and temperatures for efficient cross-coupling.

Deep Dive into Protocols

Now, I'm digging into established Suzuki coupling protocols for pyridine-3-boronic acids with methoxymethyl substituents. My focus is on sourcing reaction condition data and seeking quantitative yields under varying parameters. I'm also actively drafting the application note's structure, including sections for an introduction, data summaries, and experimental procedures. Concurrently, I'm working on the Graphviz diagrams to visualize the coupling mechanism and workflow.

Exploring Synthesis Strategies

I've been digging into the Suzuki coupling of pyridine-based boronic acids. While a direct hit for my specific molecule proved elusive, I've unearthed several promising leads from related compounds. The general principles of Suzuki coupling are becoming clearer, and I'm confident I can adapt the knowledge to synthesize the target molecule.

Assessing Protocol Adaptability

I'm now focusing on adapting general Suzuki coupling protocols. While direct examples for my exact molecule are scarce, I've compiled a list of relevant reaction conditions from similar pyridylboronic acids. I'm prioritizing base selection, catalyst choice, and the potential need for boronic acid protection, drawing from insights into related compounds. I'm aiming for a clear, adaptable protocol; the absence of quantitative data is a minor hurdle.

Hunting Down Data Gaps

My search initially missed a direct hit for my target molecule. However, it's yielded a treasure trove of related research. I've gleaned the general Suzuki coupling principles and explored conditions used for structurally similar pyridine boronic acids, including 2-methoxy and 3-pyridyl examples. The importance of bases, catalysts, and protecting groups is becoming clear, yet quantitative data specific to my target is elusive. I'm focusing next on finding published yields for related compounds to create a more robust protocol.

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Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid. This key building block is frequently employed in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail optimized reaction parameters, experimental protocols, and expected outcomes based on established literature for structurally similar compounds.

Introduction to Suzuki-Miyaura Coupling with Pyridine Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] When employing pyridine-containing boronic acids, such as this compound, special considerations are necessary due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity.[2] Overcoming this challenge often requires careful selection of ligands, bases, and reaction conditions to achieve high yields and purity of the desired biaryl or heteroaryl products.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is depicted below. The reaction necessitates a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reaction Conditions and Yields

The successful execution of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields for the coupling of similar pyridine boronic acids with various aryl and heteroaryl halides, providing a valuable reference for reaction optimization.

Table 1: Palladium Catalyst and Ligand Systems

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.1-3
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.1-2

Table 2: Base and Solvent Combinations

BaseSolvent SystemKey Considerations
K₂CO₃1,4-Dioxane / H₂OA common and effective combination for many Suzuki couplings.
K₃PO₄Toluene / H₂OOften promotes high reaction rates.
Cs₂CO₃THF or 1,4-DioxaneA strong base that can accelerate slow reactions, but is more costly.
Na₂CO₃DMF / H₂OA moderately strong base suitable for a range of substrates.

Table 3: Exemplary Reaction Conditions and Yields for Analagous Pyridine-3-Boronic Acids

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-BromoquinolinePd(OAc)₂ (3) / PPh₃ (12)K₂CO₃ (2)95% EtOH802.595
2-BromopyridinePd(dppf)Cl₂ (5)Na₂CO₃ (2)1,4-Dioxane / H₂O951284
4-BromoanisolePd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane / H₂O901685-96
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (2)1,4-Dioxane / H₂O120 (MW)0.2580-90
5-Bromo-2-chloropyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2)Toluene1001275-85

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling with this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equiv)

  • Aryl/Heteroaryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (0.5 mmol), this compound (0.75 mmol), Pd(dppf)Cl₂ (0.01 mmol), and sodium carbonate (1.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring_workup Monitoring & Work-up cluster_purification Purification reagents Weigh Reactants: - Boronic Acid - Aryl Halide - Base add_solids Add Solids to Flask reagents->add_solids glassware Prepare Glassware (Oven-dried Schlenk tube) glassware->add_solids add_catalyst Add Pd Catalyst & Ligand add_solids->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[4][5][6]

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block for introducing a substituted pyridine ring, a privileged scaffold in drug discovery.[4] However, the cross-coupling of nitrogen-containing heteroaryl boronic acids, especially 2- and 3-pyridyl derivatives, presents unique challenges. These substrates are often prone to side reactions like protodeboronation (cleavage of the C-B bond), which can lead to low yields of the desired product.[7][8][9][10][11]

These application notes provide an overview of the key considerations, a summary of common catalytic systems, and a generalized protocol for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides.

Challenges in Coupling Pyridylboronic Acids

The nitrogen atom in the pyridine ring can complicate the Suzuki-Miyaura reaction in several ways:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8]

  • Protodeboronation: Pyridylboronic acids, particularly those with electron-withdrawing groups or other nitrogen atoms, can be unstable under basic reaction conditions and readily undergo protodeboronation, reducing the amount of boronic acid available for the desired cross-coupling.[8][9]

  • Difficult Isolation: The amphoteric nature of pyridinylboronic acids can sometimes complicate their isolation and purification.[12]

Careful selection of the palladium catalyst, ligand, base, and solvent is therefore critical to overcome these challenges and achieve high reaction yields.

Recommended Catalytic Systems and Conditions

While specific optimization is necessary for each unique substrate combination, the following table summarizes common conditions that have proven effective for challenging Suzuki-Miyaura couplings involving pyridylboronic acids. These serve as an excellent starting point for the development of a robust protocol for this compound.

Catalyst PrecursorLigandBaseSolvent(s)Temperature (°C)Typical Loading (mol%)
Pd(PPh₃)₄ / Pd(OAc)₂TriphenylphosphineK₂CO₃, Na₂CO₃, K₃PO₄1,4-Dioxane, Toluene, DMF, n-Propanol/Water80 - 1101 - 5
Pd(dppf)Cl₂dppfK₃PO₄, Na₂CO₃, Na₃PO₄1,4-Dioxane, Toluene80 - 1001 - 5
Pd₂(dba)₃Buchwald Ligands (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃, CsF, KF1,4-Dioxane, THFRT - 1001 - 3
Air-Stable Phosphine Oxide/Chloride ComplexesProprietary Phosphine Oxides/ChloridesCsF, i-PrOLi, t-BuOLiToluene, 1,4-Dioxane90 - 1053

This table is a compilation of data from multiple sources for similar pyridylboronic acid couplings.[7][8][13][14]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Transmetal Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetal->Pd0 Ar¹-Ar² (Product) label_OA Oxidative Addition label_TM Transmetalation label_RE Reductive Elimination Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Boronic Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following workflow outlines the key stages of performing a Suzuki-Miyaura cross-coupling experiment, from initial setup to final product purification.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup - Add Ar-X, Boronic Acid, Base to a flame-dried flask. Inert 2. Inert Atmosphere - Seal, evacuate, and backfill with N₂ or Ar (3x). Setup->Inert Solvent 3. Reagent Addition - Add degassed solvent. - Add Pd catalyst and ligand. Inert->Solvent Reaction 4. Reaction - Heat mixture to specified temperature (e.g., 80-110 °C). - Stir for required time (e.g., 4-24 h). Solvent->Reaction Workup 5. Work-up - Cool to RT. - Filter through Celite. - Perform aqueous extraction. Reaction->Workup Purify 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. Workup->Purify Analysis 7. Analysis - Characterize product (NMR, MS). - Determine yield. Purify->Analysis

Caption: A typical workflow for Suzuki-Miyaura cross-coupling experiments.

Experimental Protocols

The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Note: This protocol is a starting point and must be optimized for each specific aryl halide partner.[1][8]

Materials and Equipment
  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or resealable reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Establishing Inert Atmosphere:

    • Seal the vessel with a septum or cap.

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Addition of Solvent and Catalyst:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the aryl halide).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the mixture. For sensitive catalyst systems, this addition may be done as a solution in the reaction solvent.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).[7]

    • Stir the reaction mixture vigorously for the required time (typically 4 to 24 hours). Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification and Analysis:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cross-coupled product.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the isolated yield.

References

Application Notes and Protocols for Base Selection in Coupling Reactions Involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving (5-(methoxymethyl)pyridin-3-yl)boronic acid. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document outlines the role of the base in the catalytic cycle, presents a comparative analysis of commonly used bases, and provides detailed experimental protocols.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with the base playing a pivotal role primarily in the transmetalation step.[1][2] There are two generally accepted pathways for the activation of the organoboron species by the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1] For pyridylboronic acids, such as this compound, the choice of base is particularly crucial to avoid side reactions like protodeboronation.[3]

Comparative Performance of Different Bases

The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed.[2] The following table summarizes the performance of common bases in Suzuki-Miyaura coupling reactions, with special considerations for heteroaryl boronic acids.

BaseTypical EquivalentsCommon Solvent System(s)Typical Temperature (°C)Reported Yields (General)Notes for this compound
K₃PO₄ 2.0 - 3.0Toluene, Dioxane, 2-MeTHF80 - 120>95%Excellent for sensitive substrates; often the base of choice for heteroaryl boronic acids to minimize protodeboronation.[3][4]
K₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O80 - 100~95%A common and reliable choice, but can sometimes be less effective than K₃PO₄ for challenging couplings.[3][5]
Na₂CO₃ 2.0Toluene/H₂O, DMF, Dioxane80 - 100~95%Highly effective for standard couplings and often used in aqueous solvent mixtures.[5][6]
Cs₂CO₃ 2.0Dioxane, Toluene80 - 100>95%Often superior in terms of yield but is more costly.[3]
NaOH 2.0Toluene/H₂ORoom Temp - 100~90%Strong base that can lead to side reactions and degradation of sensitive functional groups.[3][7]
KF 3.0DioxaneRoom Temp - 100Moderate to HighThe fluoride ion is believed to play a unique role in activating the boronic acid and can be effective for 2-pyridyl nucleophiles.[1][8]
Triethylamine (TEA) 3.0Toluene80 - 110<40%Organic amines are generally less effective than inorganic bases for Suzuki-Miyaura couplings.[3]

Experimental Protocols

The following are model protocols for a Suzuki-Miyaura coupling reaction with this compound and a generic aryl bromide. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is recommended as a starting point for base-sensitive substrates like heteroaryl boronic acids.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, K₃PO₄, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure using Sodium Carbonate (Na₂CO₃) in a Biphasic System

This protocol is a standard and often effective method for many Suzuki-Miyaura couplings.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base: 2M aqueous solution of Na₂CO₃ (2.0 equiv)

  • Solvent: Dioxane or DMF

Procedure:

  • In a reaction flask, dissolve the aryl bromide, this compound, and palladium catalyst in the organic solvent.

  • Add the 2M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-95 °C with vigorous stirring.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Base Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate base for the coupling reaction.

BaseSelectionWorkflow Start Start: Suzuki-Miyaura Coupling with This compound Substrate_Analysis Analyze Coupling Partner (Aryl/Heteroaryl Halide) Start->Substrate_Analysis Initial_Base_Choice Initial Base Selection Substrate_Analysis->Initial_Base_Choice K3PO4 K3PO4 (in Toluene or Dioxane) - Recommended starting point for heteroaryl boronic acids Initial_Base_Choice->K3PO4 K2CO3_Na2CO3 K2CO3 / Na2CO3 (in aq. solvent) - Standard, robust conditions Initial_Base_Choice->K2CO3_Na2CO3 Run_Reaction Perform Small-Scale Screening Reaction K3PO4->Run_Reaction K2CO3_Na2CO3->Run_Reaction Analyze_Results Analyze Reaction Outcome (Yield, Purity, Side Products) Run_Reaction->Analyze_Results Optimization Optimization Required? Analyze_Results->Optimization Success Reaction Successful: Proceed to Scale-Up Optimization->Success No Troubleshoot Troubleshooting Options Optimization->Troubleshoot Yes Change_Base Change Base (e.g., Cs2CO3 for higher yield, KF for specific cases) Troubleshoot->Change_Base Change_Solvent Change Solvent/Temperature Troubleshoot->Change_Solvent Change_Catalyst Change Catalyst/Ligand Troubleshoot->Change_Catalyst Change_Base->Run_Reaction Change_Solvent->Run_Reaction Change_Catalyst->Run_Reaction

Caption: Workflow for base selection in Suzuki-Miyaura coupling.

References

Application Notes: Optimizing Solvent Conditions for the Reactivity of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex biaryl and heteroaryl structures. The choice of solvent is a critical parameter that profoundly influences the reaction's efficiency, yield, and side-product profile. This is particularly true for heteroaryl boronic acids, where factors like protodeboronation and catalyst inhibition can be prevalent.[1] While a systematic, comparative study of solvent effects on this specific boronic acid is not extensively documented, this guide provides a framework for reaction optimization based on established principles for pyridylboronic acids. Solvents can modulate the reactivity of reagents, stabilize catalytic intermediates, and influence the overall reaction rate and selectivity.[2]

Data Presentation: Representative Solvent Effects

The successful Suzuki-Miyaura coupling of pyridylboronic acids is highly dependent on the reaction conditions.[3] The following table presents representative data for the hypothetical Suzuki-Miyaura coupling of this compound with an aryl bromide (e.g., 4-bromoanisole). These values are illustrative and serve as a starting point for optimization. The choice of solvent can significantly affect reaction efficiency.[4] A mixture of an organic solvent with water is often beneficial for reactions involving nitrogen-containing heterocycles.[2][5]

Reaction: this compound + 4-Bromoanisole → 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyridine

Solvent System (v/v)BaseCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
1,4-Dioxane / H₂O (4:1)K₂CO₃Pd(dppf)Cl₂9012~90Often provides a good balance of solubility and reactivity; water can accelerate the reaction.[6][7]
Toluene / H₂O (10:1)K₃PO₄Pd(PPh₃)₄10016~85A common non-polar system; requires a strong base.
Tetrahydrofuran (THF)Cs₂CO₃Pd₂(dba)₃ / XPhos8018~75A polar aprotic ether, but can be less effective than dioxane for challenging couplings.[2]
Acetonitrile (MeCN)Na₂CO₃Pd(OAc)₂ / P(tBu)₃8024~60Polar coordinating solvent; may lead to catalyst inhibition or undesired side reactions.[8][9]
Dimethylformamide (DMF)K₂CO₃Pd(dppf)Cl₂10024~55High polarity can be beneficial for solubility but may promote protodeboronation at high temperatures.

Experimental Protocols

This section provides a detailed, generalized protocol for performing a Suzuki-Miyaura cross-coupling reaction to evaluate the efficacy of different solvent systems.

Objective: To determine the optimal solvent for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

Procedure:

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing: Seal the vessel and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any dissolved oxygen, which can lead to catalyst degradation and boronic acid homocoupling.[10]

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Characterize the product and determine the isolated yield. Compare yields across the different solvent systems to identify the optimal conditions.

Visualizations: Workflows and Mechanistic Influences

The following diagrams illustrate the experimental process and the underlying chemical principles governing solvent selection.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_run Reaction Execution cluster_analysis Work-up and Analysis A 1. Add Solids: Boronic Acid, Aryl Halide, Catalyst, Base B 2. Add Degassed Solvent A->B C 3. Purge with Ar/N2 B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench and Extract E->F Reaction Complete G 7. Purify (Chromatography) F->G H 8. Analyze and Compare Yields G->H I Optimal Solvent Identified H->I

Caption: Workflow for screening solvents in a Suzuki-Miyaura reaction.

Logical_Relationships cluster_props Solvent Properties cluster_mech Mechanistic Influences Solvent Solvent Choice Polarity Polarity / Water Miscibility Solvent->Polarity Coordinating Coordinating Ability (e.g., DMF, MeCN) Solvent->Coordinating Aprotic Aprotic Nature Solvent->Aprotic Outcome Reaction Outcome Transmetalation Transmetalation Rate Polarity->Transmetalation Often Increases Catalyst Catalyst Stability Coordinating->Catalyst Can Inhibit Protodeboronation Protodeboronation (Side Reaction) Aprotic->Protodeboronation Minimizes Transmetalation->Outcome Affects Rate/Yield Protodeboronation->Outcome Reduces Yield Catalyst->Outcome Affects Efficiency

Caption: Influence of solvent properties on Suzuki-Miyaura reaction outcomes.

References

Synthesis of Biaryl Compounds Using (5-(Methoxymethyl)pyridin-3-yl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The methodologies described are based on established Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these motifs, offering a broad functional group tolerance and generally high yields.[1] this compound is a valuable building block for introducing a substituted pyridine ring, a common moiety in many biologically active compounds. This document outlines detailed procedures for the effective use of this reagent in forming biaryl structures.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is adapted from procedures for structurally similar pyridylboronic acids.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times.

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-140 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substituted pyridylboronic acids with various aryl halides, based on literature precedents for analogous compounds.[3] These tables can serve as a guide for reaction planning and optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O901285-95
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O100880-90
34-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O951675-85
43-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄ (2)Dioxane/H₂O1001270-80
52-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O901880-90

Table 2: Catalyst and Base Screening for the Coupling of 4-Bromoanisole

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O901292
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901288
3Pd(PPh₃)₄ (3)K₃PO₄ (2)Dioxane/H₂O901295
4Pd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O901291
5Pd(OAc)₂ (3) / SPhos (6)K₃PO₄ (2)Dioxane/H₂O90896

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)Ln-Ar² Transmetalation->PdII_Ar1Ar2 Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Biaryl Ar¹-Ar² RedElim->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Reaction Heat and Stir (Conventional or Microwave) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction with Organic Solvent) Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Product Isolated Biaryl Product Purify->Product

Caption: General experimental workflow for the synthesis of biaryl compounds.

References

Application Notes and Protocols for (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its pyridine core, substituted with a methoxymethyl and a boronic acid group, makes it a versatile reagent for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in drug discovery for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds, particularly kinase inhibitors.

The application of this boronic acid is exemplified in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making its components attractive targets for cancer therapy. Molecules incorporating the (5-(methoxymethyl)pyridin-3-yl) moiety can be designed to interact with the ATP-binding site of these kinases, leading to the inhibition of their catalytic activity and subsequent downstream signaling.

Application in Kinase Inhibitor Synthesis

This compound serves as a key precursor for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR/PIM kinase families. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes. The methoxymethyl group can be oriented to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.

A closely related analog, (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, has been successfully employed in the synthesis of macrocyclic dual PI3K/PIM and triple PI3K/mTOR/PIM inhibitors[1]. The synthetic strategies and biological activities observed with this analog provide a strong rationale for the use of this compound in similar medicinal chemistry campaigns. The following data and protocols are based on the successful application of this structurally similar building block.

Quantitative Data: Biological Activity of Derived Inhibitors

The following table summarizes the in vitro inhibitory activities of macrocyclic compounds synthesized using a Suzuki coupling reaction with a pyridine boronic acid derivative structurally similar to this compound. These compounds demonstrate potent inhibition of PI3Kα, mTOR, and PIM-1 kinases.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)PIM-1 IC50 (nM)
1 16.8>10000279
2 0.213818
3 1.521035
4 2.8450150
5 0.89825
Data adapted from Moreno, D. et al. J. Med. Chem. 2021, 64, 21, 15828–15855. The compounds are macrocycles derived from a Suzuki coupling with (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl iodide and a pyridine boronic acid derivative to synthesize a key intermediate for kinase inhibitors.

Materials:

  • Aryl iodide (e.g., a substituted thieno[3,2-d]pyrimidine iodide) (1.0 equiv)

  • This compound (or its pinacol ester) (1.2 equiv)

  • Palladium catalyst (e.g., PdCl2(PPh3)2) (0.1 equiv)

  • Base (e.g., 2M aqueous sodium carbonate solution)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the aryl iodide, this compound, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane to the flask, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Kinase Inhibition Assay Protocol (Example: PI3Kα ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human PI3Kα enzyme

  • ATP

  • Kinase substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the inhibitor solution (or DMSO for control), and the PI3Kα enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_synthesis Experimental Workflow: Suzuki-Miyaura Coupling reagents Aryl Halide + This compound reaction Pd Catalyst, Base Solvent, Heat reagents->reaction purification Workup & Purification reaction->purification product Biaryl Product (Kinase Inhibitor Precursor) purification->product

Caption: Workflow for the synthesis of kinase inhibitors.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Inhibitor (Derived from Boronic Acid) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and drug development. Its pyridine core, substituted with a methoxymethyl group, offers opportunities for fine-tuning the physicochemical properties of target molecules. This boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of aryl and heteroaryl halides. The resulting biaryl and heteroaryl structures are prevalent in a multitude of biologically active compounds.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid, closely analogous to this compound, with a dihalopyrimidine, a common core in many pharmaceutical agents. The provided methodology, quantitative data, and visualizations serve as a comprehensive guide for researchers employing this versatile reagent in their synthetic endeavors.

Key Applications

The application of this compound in the synthesis of heterocyclic compounds is particularly relevant for:

  • Drug Discovery: The synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents often involves the coupling of pyridine and pyrimidine ring systems.

  • Agrochemicals: The development of new herbicides and pesticides frequently utilizes heteroaryl-substituted pyridines.

  • Materials Science: The creation of organic light-emitting diodes (OLEDs) and other functional materials can benefit from the unique electronic properties of the synthesized bi- and heteroaryl compounds.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reaction

The following table summarizes the quantitative data for a Suzuki-Miyaura cross-coupling reaction of a close structural analog, 2-methoxy-5-pyridylboronic acid, with 4,6-dichloropyrimidine. This data provides a strong predictive basis for the reactivity of this compound under similar conditions.[1]

Boronic AcidHeteroaryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Methoxy-5-pyridylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))Na₂CO₃ (Sodium Carbonate)1,4-Dioxane/H₂O9512-2484

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction based on the successful synthesis of analogous heteroarylpyrimidines.[1]

Synthesis of 4,6-bis(5-(methoxymethyl)pyridin-3-yl)pyrimidine (Exemplary Protocol)

Materials:

  • This compound

  • 4,6-Dichloropyrimidine

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), this compound (2.2 eq), and sodium carbonate (4.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4,6-bis(5-(methoxymethyl)pyridin-3-yl)pyrimidine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X (Palladacycle) OxAdd->PdII_Aryl R1-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl R2-B(OH)2 + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product_out R1-R2 (Coupled Product) RedElim->Product_out R1-R2 ArylHalide_in R1-X (Aryl/Heteroaryl Halide) BoronicAcid_in R2-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis of heterocyclic compounds using this compound.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert reaction Heating & Stirring (95 °C, 12-24h) inert->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product (Heterocyclic Compound) purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Large-Scale Synthesis and Use of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. Its unique trifunctional nature, featuring a boronic acid moiety for carbon-carbon bond formation, a pyridine ring that can modulate solubility and act as a hydrogen bond acceptor, and a methoxymethyl group that can influence steric and electronic properties, makes it a valuable reagent in the development of novel therapeutic agents, particularly kinase inhibitors. This document provides detailed protocols for the large-scale synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Large-Scale Synthesis of this compound

While a specific, publicly available, large-scale synthesis protocol for this compound is not extensively documented, a robust and scalable synthesis can be adapted from established procedures for structurally similar pyridyl boronic acids. The most common and industrially viable method involves the lithium-halogen exchange of a suitable bromopyridine precursor followed by borylation.

Starting Material: 3-Bromo-5-(methoxymethyl)pyridine Overall Reaction:

Experimental Protocol: Gram to Kilogram Scale Synthesis

This protocol is adapted from a reliable procedure for the synthesis of 3-pyridylboronic acid and is designed to be scalable.[1][2][3]

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (for 1 mol scale)Notes
3-Bromo-5-(methoxymethyl)pyridine202.05-202.05 g (1.0 mol)Starting material
n-Butyllithium (n-BuLi)64.06~0.68 (in hexanes)1.1 mol (e.g., 440 mL of 2.5 M solution in hexanes)Titrate before use
Triisopropyl borate188.080.815225.7 g (1.2 mol)Keep anhydrous
Toluene92.140.8671.6 LAnhydrous
Tetrahydrofuran (THF)72.110.889400 mLAnhydrous
Hydrochloric acid (HCl)36.46-As needed for pH adjustment2-3 M solution
Sodium hydroxide (NaOH)40.00-As needed for pH adjustment5-10 M solution
Acetonitrile41.050.786For crystallization
Celite®--For filtration

Procedure:

  • Reaction Setup: A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried and purged with nitrogen.

  • Charging Reagents: Charge the reactor with anhydrous toluene (1.6 L), triisopropyl borate (225.7 g, 1.2 mol), and 3-bromo-5-(methoxymethyl)pyridine (202.05 g, 1.0 mol).

  • Cooling: Cool the mixture to between -50 °C and -60 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Lithiation: Add n-butyllithium (1.1 mol) dropwise via the dropping funnel, maintaining the internal temperature below -50 °C. The addition of n-BuLi will initiate the lithium-halogen exchange. A precipitate may form during the addition.

  • Reaction: After the addition is complete, stir the resulting slurry for 30-60 minutes at -50 °C.

  • THF Addition: Slowly add anhydrous THF (400 mL) while ensuring the temperature does not rise above -50 °C. The mixture should become a more mobile slurry or a homogeneous solution.

  • Warm-up and Quench: Allow the reaction mixture to warm slowly to -15 °C. Quench the reaction by carefully adding 2 M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Work-up:

    • Warm the mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Combine the aqueous layers and adjust the pH to ~7-8 with a 5 M sodium hydroxide solution.

    • Extract the aqueous layer multiple times with THF.

  • Isolation and Purification:

    • Combine all organic layers and concentrate under reduced pressure to obtain a crude solid.

    • The crude product is often the boroxine (a trimeric anhydride). To obtain the boronic acid, the crude material can be dissolved in a suitable solvent mixture (e.g., methanol/THF) and then precipitated by the addition of an anti-solvent like acetonitrile.

    • Alternatively, recrystallization from hot water or an ethanol/water mixture can be effective for purification.

    • Filter the purified solid, wash with cold acetonitrile, and dry under vacuum.

Process Parameters for Scale-up:

ParameterRecommendationRationale
Temperature Control Maintain below -50 °C during lithiationMinimizes side reactions, such as deprotonation of the pyridine ring.
Agitation Vigorous overhead stirringEnsures efficient mixing of the heterogeneous reaction mixture.
Inert Atmosphere Strict nitrogen or argon atmospheren-Butyllithium and the lithiated intermediate are highly reactive with air and moisture.
Reagent Purity Use anhydrous solvents and titrate n-BuLiWater will quench the organolithium species, reducing the yield.

Expected Yield and Purity:

ProductExpected YieldPurity (by HPLC)
This compound75-90%>95%

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug candidates.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mmol scale)Notes
Aryl/Heteroaryl Halide (Ar-X)-1.0 mmolX = Br, I, or Cl (Cl may require specialized catalysts)
This compound166.97183.7 mg (1.1 mmol)1.1-1.5 equivalents
Palladium Catalyst-1-5 mol%e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand
Base-2.0-3.0 mmole.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent-5-10 mLe.g., 1,4-Dioxane/Water, Toluene, DME

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for a Representative Coupling Reaction:

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)901285
2-ChloropyrimidinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (3 eq)Toluene1001678

Visualizations

Synthesis Workflow

G cluster_synthesis Large-Scale Synthesis start Start: 3-Bromo-5-(methoxymethyl)pyridine lithiation Lithium-Halogen Exchange (n-BuLi, Toluene, <-50°C) start->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation hydrolysis Acidic Work-up & Hydrolysis (HCl, then NaOH) borylation->hydrolysis purification Purification (Crystallization) hydrolysis->purification product Product: this compound purification->product

Caption: Workflow for the large-scale synthesis of the target boronic acid.

Application in Drug Discovery

G cluster_application Application in Suzuki-Miyaura Coupling boronic_acid This compound coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) boronic_acid->coupling aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->coupling coupled_product Coupled Product (Ar-C5H3N-CH2OCH3) coupling->coupled_product purification_app Purification coupled_product->purification_app bio_testing Biological Activity Testing (e.g., Kinase Assays) purification_app->bio_testing

Caption: General workflow for the application in Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'        L₂ pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Protecting Group Strategies for (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, the presence of both a reactive boronic acid moiety and a basic pyridine nitrogen can lead to undesired side reactions and complicate multi-step syntheses. This document provides detailed application notes and experimental protocols for the strategic use of protecting groups to temporarily mask these functionalities, enabling greater synthetic flexibility and improved reaction outcomes. An appropriate protecting group strategy is crucial for the successful incorporation of this versatile reagent into complex molecules.

Selecting a Protecting Group Strategy

The choice of protecting groups for this compound depends on the planned synthetic route and the compatibility of the protecting groups with subsequent reaction conditions. An ideal strategy often involves orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. This allows for the selective deprotection and reaction of either the boronic acid or the pyridine nitrogen.

For the boronic acid group, common protecting groups include pinacol esters and N-methyliminodiacetic acid (MIDA) esters. For the pyridine nitrogen, formation of a borane complex or an N-oxide are effective strategies.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupFunctionality ProtectedProtection ConditionsDeprotection ConditionsStabilityOrthogonal to
Pinacol Ester Boronic AcidThis compound, pinacol, toluene, reflux with Dean-Stark trap.Acidic hydrolysis (e.g., HCl) or transesterification.[1]Stable to chromatography, mild basic conditions.Pyridine N-Oxide, Pyridine-Borane Complex
MIDA Ester Boronic AcidThis compound, MIDA anhydride, heat.[2][3]Mild aqueous base (e.g., NaHCO₃, NaOH).[4][5]Highly stable to chromatography, anhydrous cross-coupling conditions, acidic conditions.[1][2][4]Pyridine N-Oxide, Pyridine-Borane Complex
Pyridine N-Oxide Pyridine NitrogenThis compound, m-CPBA, CH₂Cl₂, room temperature.[6]Reduction with PCl₃, Zn/NH₄Cl, or catalytic hydrogenation.[7]Stable to many oxidative and electrophilic conditions.Pinacol Ester, MIDA Ester
Pyridine-Borane Complex Pyridine NitrogenThis compound, BH₃·SMe₂, THF.[8]Acidic conditions (e.g., HCl in methanol).[8][9][10]Stable to basic conditions and some nucleophilic additions.Pinacol Ester, MIDA Ester

Experimental Protocols

Protection of the Boronic Acid Group

Protocol 1: Formation of this compound pinacol ester

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv), pinacol (1.1 equiv), and toluene (sufficient to suspend the reagents).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.[11]

Protocol 2: Formation of this compound MIDA ester

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (1.1 equiv).[3]

  • Add anhydrous solvent (e.g., 1,4-dioxane or DMF).

  • Heat the mixture at 70-80 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.[2]

  • Cool the reaction to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[2]

Protection of the Pyridine Nitrogen

Protocol 3: Formation of this compound N-oxide

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Formation of this compound-borane complex

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • The resulting solution of the borane complex can often be used directly in the next step. If isolation is required, carefully remove the solvent under reduced pressure (ensure proper quenching of any residual borane).

Deprotection Protocols

Protocol 5: Deprotection of the Pinacol Ester

  • Dissolve the pinacol-protected boronic ester in a mixture of acetone and water.

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature.

  • Alternatively, for a milder deprotection, transesterification can be performed using a diol like diethanolamine followed by acidic workup.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid and extract the product with an appropriate organic solvent.

Protocol 6: Deprotection of the MIDA Ester

  • Dissolve the MIDA-protected boronic ester in a suitable solvent mixture such as THF/water or dioxane/water.

  • Add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH), and stir at room temperature.[5]

  • The deprotection is typically rapid (1-2 hours). Monitor by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~7 with a mild acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, dry, and concentrate.

Protocol 7: Deprotection of the Pyridine N-Oxide

  • Dissolve the pyridine N-oxide derivative in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add phosphorus trichloride (PCl₃) (1.1-1.5 equiv) dropwise at 0 °C.[7]

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product, dry the organic layer, and concentrate.

Protocol 8: Deprotection of the Pyridine-Borane Complex

  • Dissolve the pyridine-borane complex in a solvent such as methanol or THF.

  • Add an acidic solution (e.g., 2 M HCl in diethyl ether or gaseous HCl in methanol) and stir at room temperature.[9][10]

  • Monitor the reaction for the disappearance of the starting material.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate.

Mandatory Visualization

Protecting_Group_Strategy cluster_start cluster_protection Protection Strategies cluster_orthogonal_intermediates Orthogonally Protected Intermediates cluster_deprotection Selective Deprotection & Reaction cluster_final Start This compound Protect_B Protect Boronic Acid (e.g., Pinacol, MIDA) Start->Protect_B Protect_N Protect Pyridine-N (e.g., N-Oxide, Borane) Start->Protect_N Protected_B Pinacol/MIDA Protected Protect_B->Protected_B Double_Protected Dual Protected Protect_B->Double_Protected Protected_N N-Oxide/Borane Protected Protect_N->Protected_N Protect_N->Double_Protected Protected_B->Protect_N Orthogonal Protection React_N Reaction at Pyridine-N Protected_B->React_N Deprotect N Protected_N->Protect_B Orthogonal Protection React_B Reaction at Boronic Acid (e.g., Suzuki Coupling) Protected_N->React_B Deprotect B Double_Protected->React_N Selective Deprotect N Double_Protected->React_B Selective Deprotect B Final_Product Final Product React_N->Final_Product Deprotect B React_B->Final_Product Deprotect N

Caption: Orthogonal protecting group strategy for this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki reaction with (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reaction Troubleshooting

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid . Pyridine-based boronic acids are notoriously challenging substrates due to their unique electronic properties and stability issues.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue with pyridine boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic coupling partner, leading to a lower yield of the desired product and generating a 5-(methoxymethyl)pyridine byproduct that can complicate purification. Pyridine boronic acids are particularly susceptible to this process due to the influence of the basic nitrogen atom in the ring.[1][3]

Q2: How does the pyridine nitrogen interfere with the Suzuki reaction?

A2: The nitrogen atom's lone pair of electrons in the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle and leading to low or no conversion.[4][5][6] This is often referred to as the "2-pyridyl problem," but it can affect other pyridine isomers as well.[6]

Q3: What is homocoupling and what causes it?

A3: Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates the unwanted coupling.[4][7] Ensuring the reaction is thoroughly degassed is critical to minimize homocoupling.[3][7]

Q4: Should I use the boronic acid directly or a derivative like a pinacol ester?

A4: Due to the high propensity for protodeboronation, using a more stable derivative of the boronic acid is highly recommended. Boronic esters (e.g., pinacol esters), MIDA boronates, or organotrifluoroborates are more robust alternatives.[1][3][8] These compounds act as a "slow release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[1][2]

Troubleshooting Guide for Low Yield

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: The reaction is clean, but a large amount of my aryl halide starting material remains unreacted.

  • Potential Cause: Inefficient catalyst activity or deactivation. The oxidative addition step, particularly with less reactive aryl chlorides, may be too slow.[4] The pyridine nitrogen may also be inhibiting the catalyst.[7]

  • Solutions:

    • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of coupling.[7] Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[4][9][10] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and can sterically hinder inhibition by the pyridine nitrogen.[4]

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for oxidative addition, but this must be balanced against the risk of accelerating side reactions.[4]

    • Ensure Anhydrous Conditions: Water can negatively impact catalyst activity and promote side reactions. Use anhydrous solvents and reagents.[7]

Problem 2: My starting materials are consumed, but the primary product is 5-(methoxymethyl)pyridine, not the desired coupled product.

  • Potential Cause: Protodeboronation is the dominant reaction pathway. This is common with pyridine boronic acids, especially under aqueous or neutral pH conditions.[1][2][3]

  • Solutions:

    • Use a Boronic Acid Derivative: The most effective solution is to replace the boronic acid with its corresponding pinacol ester or MIDA boronate.[1][3]

    • Optimize the Base: A strong, non-nucleophilic base is required to activate the boronic acid (or its ester) to form the boronate species needed for transmetalation.[4][11] Aqueous bases can accelerate protodeboronation. Switch to anhydrous, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][9]

    • Use Anhydrous Solvents: Strictly exclude water from the reaction by using anhydrous solvents (e.g., dioxane, toluene, DMF) that have been thoroughly degassed.[7]

Problem 3: The reaction is messy, with multiple byproducts including homocoupled bipyridine.

  • Potential Cause: The presence of oxygen in the reaction mixture is likely promoting the homocoupling of the boronic acid.[7]

  • Solutions:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

    • Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for the best results.[3]

    • Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the active Pd(0) state (e.g., Pd₂(dba)₃) can sometimes reduce side reactions that occur during the in-situ reduction of Pd(II) sources.[4]

Comparative Data on Reaction Conditions

Optimizing the catalyst, base, and solvent is critical. The following table summarizes conditions often found to be effective for challenging Suzuki couplings involving heteroaryl boronic acids.

ComponentRecommended OptionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, effective pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos , XPhos , P(t-Bu)₃, RuPhosCritical for success. Bulky, electron-rich ligands accelerate the reaction and prevent catalyst deactivation by the pyridine nitrogen.[4][7]
Base K₃PO₄ , Cs₂CO₃, K₂CO₃A strong, anhydrous base is essential for activating the boronic acid/ester. K₃PO₄ is often a superior choice for difficult couplings.[4][5][9]
Boron Reagent Pinacol Ester , MIDA BoronateMore stable than the free boronic acid; minimizes protodeboronation.[1][3]
Solvent Dioxane, Toluene, DMF, THF/H₂OAnhydrous solvents are preferred. If a mixed aqueous system is used, degassing is absolutely critical.[4]
Temperature 80 - 110 °CHigher temperatures often required, but should be optimized to balance reaction rate against decomposition.[4]

Optimized Experimental Protocol (Starting Point)

This generalized protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS by taking small, quenched aliquots.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the key decision-making processes and chemical pathways involved.

G start Low Yield Observed check_sm Starting Materials (SMs) Still Present? start->check_sm check_proto Protodeboronation Product Observed? check_sm->check_proto No sol_catalyst 1. Use More Active Catalyst (e.g., Pd/SPhos) 2. Increase Temperature check_sm->sol_catalyst Yes messy Complex Mixture of Byproducts? check_proto->messy No sol_boron 1. Switch to Boronic Ester (Pinacol or MIDA) 2. Use Anhydrous Base (K₃PO₄) check_proto->sol_boron Yes sol_inert 1. Rigorously Degas Solvents 2. Ensure Inert Atmosphere (Ar/N₂) 3. Check for Oxygen Leaks messy->sol_inert Yes

Caption: A workflow for troubleshooting low yields in Suzuki reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + R¹-X inhibition Catalyst Inhibition (Side Reaction) pd0->inhibition + Pyridine-R² pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² (Desired Product) reductive_elim->product boronic_acid (HO)₂B-R² (Pyridyl Boronic Acid) boronate [B(OH)₃-R²]⁻ boronic_acid->boronate protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation + H₂O boronate->transmetal base Base (e.g., K₃PO₄) base->boronate debor_product H-R² protodeboronation->debor_product inhibited_pd [Pd(0)L₂(Py)] (Inactive) inhibition->inhibited_pd

Caption: The Suzuki cycle with key pyridine-related side reactions.

References

Technical Support Center: (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid in cross-coupling reactions. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cross-coupling experiments with this compound.

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield of Desired Product 1. Catalyst Inactivity: The Pd(0) active species has not been formed or has decomposed.- Use a fresh batch of palladium precatalyst and ligand. - Consider using a more robust, air-stable precatalyst. - Ensure proper activation if using a Pd(II) source.
2. Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is slow.- Optimize the base; weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective for pyridylboronic acids.[1] - Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom.- Use anhydrous solvents and reagents to minimize the presence of a proton source. - Employ milder bases (e.g., KF, K₂CO₃). - Consider using the boronic ester (e.g., pinacol ester) of the acid, which can be more stable.
Significant Formation of Methoxy-5-methylpyridine (Protodeboronation Product) 1. Presence of Water: Water acts as a proton source for the protodeboronation side reaction.- Use thoroughly dried, degassed solvents and reagents. - Switch to anhydrous reaction conditions if possible.
2. Strong Base: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.- Screen weaker bases such as K₂CO₃, Cs₂CO₃, or KF.
3. Prolonged Reaction Time at High Temperature: Increases the likelihood of boronic acid decomposition.- Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature.
Significant Formation of a Symmetrical Bipyridine Dimer (Homocoupling Product) 1. Oxygen in the Reaction Mixture: O₂ can mediate the homocoupling of the boronic acid.- Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen). - Maintain a positive pressure of an inert gas throughout the reaction.
2. Use of a Pd(II) Precatalyst: Pd(II) species can directly react with the boronic acid to form the dimer.- While Pd(II) precatalysts are common, ensure conditions are optimized for rapid reduction to Pd(0). - Consider the use of a Pd(0) source directly.
3. Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling.- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can suppress homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two most common side reactions are protodeboronation, which results in the formation of 5-(methoxymethyl)pyridine, and homocoupling, which leads to the formation of 5,5'-bis(methoxymethyl)-3,3'-bipyridine.[2]

Q2: How does the methoxymethyl substituent affect the reactivity of the pyridylboronic acid?

A2: The methoxymethyl group is generally considered to be electron-donating. Electron-donating groups on the pyridine ring can sometimes lead to better yields in Suzuki-Miyaura couplings compared to electron-poor boronic acids.[3] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition.

Q3: Is this compound particularly prone to protodeboronation?

A3: 3-Pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts.[4] However, protodeboronation can still be a significant side reaction, especially under basic aqueous conditions and at elevated temperatures. The reaction pH is a critical factor influencing the rate of protodeboronation.[5][6][7][8]

Q4: What is the mechanism of protodeboronation?

A4: Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form. Protodeboronation is believed to proceed through the protonolysis of this boronate species, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The exact mechanism can be complex and may involve either a concerted proton transfer or the formation of a transient aryl anion.[2][6][7][8]

Q5: How can I minimize homocoupling of the boronic acid?

A5: Homocoupling is often promoted by the presence of oxygen or by the direct reaction of a Pd(II) species with the boronic acid. To minimize this side reaction, it is crucial to rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere. The choice of ligand is also important; bulky, electron-rich phosphine ligands can disfavor the pathways leading to homocoupling.[1]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted 3-pyridylboronic acid, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling of a Substituted 3-Pyridylboronic Acid:

To a reaction vessel are added the aryl halide (1.0 equiv), the pyridylboronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ (2.0–3.0 equiv). A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ and a ligand, is then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated, for example, to 80-100 °C, and stirred for a specified time (typically 2-24 hours), with the progress being monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.

Visualizations

Below are diagrams illustrating a key side reaction pathway and a general experimental workflow.

protodeboronation_pathway cluster_reactants Reactants in Basic Solution cluster_intermediate Intermediate cluster_products Side Products Pyridyl-B(OH)2 This compound Boronate Pyridyl-B(OH)₃⁻ (Boronate) Pyridyl-B(OH)2->Boronate + OH⁻ OH- Base (e.g., OH⁻) Protodeboronated_Product 5-(Methoxymethyl)pyridine Boronate->Protodeboronated_Product + H₂O (Protonolysis) B(OH)4- B(OH)₄⁻ experimental_workflow Start Start: Assemble Reactants Degas Degas Solvents & Reagents Start->Degas Reaction_Setup Set up Reaction Under Inert Atmosphere Degas->Reaction_Setup Heating Heat and Stir Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Technical Support Center: Purification of Products from (5-(Methoxymethyl)pyridin-3-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Q1: My crude reaction mixture shows multiple spots on TLC, including one with a similar Rf to my desired product. What are the likely impurities?

A: In a typical Suzuki-Miyaura coupling reaction, several side products can form, which may complicate purification. The most common impurities include:

  • Homocoupling Byproduct: Formation of a symmetrical biaryl from the boronic acid starting material is a frequent side reaction.[1] This impurity often has a polarity very similar to the desired cross-coupled product, making it challenging to separate. Homocoupling is primarily caused by the presence of oxygen or by using a Palladium(II) precatalyst that can directly react with the boronic acid.[1][2]

  • Unreacted Boronic Acid: Residual this compound or its dehydrated form, boroxine, may remain.[3][4]

  • Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 5-(methoxymethyl)pyridine. This is a known decomposition pathway for heteroaryl boronic acids.[5][6]

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst will be present and must be removed, especially for pharmaceutical applications.[3]

G Reactants Reactants This compound + Aryl Halide Pd_Catalyst Pd Catalyst + Base Reactants->Pd_Catalyst Unreacted_SM Unreacted Starting Materials Reactants->Unreacted_SM Incomplete Reaction Desired_Product Desired Cross-Coupled Product Pd_Catalyst->Desired_Product Suzuki-Miyaura Reaction Homocoupling Homocoupling Byproduct (Boronic Acid Dimer) Pd_Catalyst->Homocoupling Side Reaction (O₂ or Pd(II) mediated) Protodeboronation Protodeboronation (5-(Methoxymethyl)pyridine) Pd_Catalyst->Protodeboronation Side Reaction (Decomposition)

Diagram 1: Main reaction pathway and common side reactions.

Q2: How can I effectively remove the homocoupling byproduct, which has a very similar polarity to my desired product?

A: Separating compounds with similar polarities requires careful optimization of purification techniques. Meticulous column chromatography or recrystallization are the most effective methods.[3]

  • Column Chromatography: Use a shallow solvent gradient to maximize separation. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase.[3] For pyridine-containing compounds that may streak on silica, consider deactivating the silica gel by preparing it as a slurry with 1-2% triethylamine in the eluent. Alternatively, neutral alumina can be an effective stationary phase.[7]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity.[3] This involves screening various solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity's solubility profile is different.

Purification MethodMobile Phase / Solvent SystemTypical Purity AchievedNotes
Standard Column ChromatographyHexane / Ethyl Acetate Gradient85-95%Homocoupling byproduct may co-elute.
Deactivated Silica ColumnHexane / Ethyl Acetate + 1% Et₃N>98%Reduces tailing and improves separation of polar basic compounds.
Alumina Column (Neutral)Toluene / Acetone Gradient>98%Good alternative when silica is problematic.[7]
RecrystallizationIsopropanol / Water>99%Highly dependent on product's physical properties; requires screening.

Q3: The residual palladium level in my product is too high for pharmaceutical applications. What are the best methods for removal?

A: Removing palladium to the low parts-per-million (ppm) levels required by regulatory bodies like the ICH is critical.[8] The nitrogen atom in the pyridine ring of your product can act as a ligand, binding to palladium and making it more soluble and difficult to remove.[8]

MethodDescriptionTypical Pd RemovalReference
Activated Carbon The crude product is dissolved and stirred with activated carbon, which adsorbs the metal.Good (~90%)[8]
Metal Scavengers Solid-supported reagents with functional groups (e.g., thiols, isocyanides) that selectively bind to palladium are stirred with the product solution and then filtered off.[3][9]Excellent (>99%)[8]
Crystallization Can significantly reduce palladium levels, as the metal impurities are often excluded from the crystal lattice.Variable, often effective[3]
Chromatography Passing the material through a silica or alumina plug can reduce palladium, though it may not reach sub-10 ppm levels alone.Moderate to Good[8]

A highly effective strategy is to use a dedicated metal scavenger. See Protocol 4 for a detailed methodology.

G start Crude Product (High Pd Content) is_heterogeneous Is Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filter through Celite is_heterogeneous->filtration Yes scavenger Treat with Metal Scavenger (e.g., Thiolated Silica) is_heterogeneous->scavenger No (Homogeneous) check_pd1 Analyze Pd Level filtration->check_pd1 check_pd1->scavenger High end Product with Acceptable Pd Level check_pd1->end Low check_pd2 Analyze Pd Level scavenger->check_pd2 activated_carbon Treat with Activated Carbon activated_carbon->check_pd2 final_purification Final Purification (Column / Crystallization) check_pd2->final_purification Still High check_pd2->end Low final_purification->end

Diagram 2: Troubleshooting workflow for palladium removal.

Q4: My product appears as an oil and will not crystallize. What are my purification options?

A: If your product is intrinsically an oil at room temperature, or if impurities are inhibiting crystallization, column chromatography is the most appropriate and effective purification method.[3] Focus on optimizing the chromatographic conditions as described in the previous questions to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a Suzuki reaction with this boronic acid? A: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.[3] A typical procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it sequentially with an acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to remove acidic impurities, and finally with brine to reduce the amount of water in the organic layer.[3] See Protocol 1 for details.

Q2: How do I remove unreacted this compound? A: Unreacted boronic acid can be effectively removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[3][7]

Q3: My boronic acid starting material may contain its boroxine form. How does this affect the reaction and purification? A: The presence of the boroxine (a cyclic anhydride of the boronic acid) is common.[4] In many Suzuki-Miyaura reactions, which are run in the presence of an aqueous base, the boroxine is converted in-situ to the active boronic acid species and participates in the reaction normally.[4] If you require the pure boronic acid form before starting, the boroxine can be converted back by stirring a slurry of the material in a mixture of an organic solvent (like ethyl acetate) and water, or by recrystallization from an aqueous solvent system.[4]

G Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Concentrate Concentrate Organic Layer Workup->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Is_Solid Is Product a Solid? Crude_Product->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Chromatography Column Chromatography Is_Solid->Chromatography No (Oil) Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product

Diagram 3: General workflow for product purification.

Experimental Protocols

Protocol 1: General Aqueous Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., 5-10 volumes of ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1M NaOH or saturated K₂CO₃ solution to remove unreacted boronic acid.[3]

  • Separate the layers. If necessary, wash with 1M HCl to remove basic impurities.

  • Wash the organic layer with water, followed by saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography for Polar Heterocycles

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. For basic products, add 1-2% triethylamine (Et₃N) to the eluent mixture to prevent streaking.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (the "gradient"). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization Screening

  • Place a small amount (10-20 mg) of the crude solid into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise while heating until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath to induce crystallization.

  • Observe which solvent or solvent mixture (e.g., ethanol/water) yields good quality crystals.

  • Once a suitable solvent is found, perform the recrystallization on a larger scale. Dissolve the crude product in a minimal amount of the hot solvent, cool slowly, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Protocol 4: Palladium Scavenging using Functionalized Silica

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, DCM).[8]

  • Scavenger Addition: Add a solid-supported palladium scavenger (e.g., silica functionalized with thiol or triamine groups). A typical starting amount is 2-5 equivalents relative to the initial palladium catalyst loading.[8]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[8]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS or ICP-OES to confirm removal to the desired level.[8]

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The following information is designed to help you optimize catalyst loading and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or other Buchwald dialkylbiaryl phosphines, are often effective for coupling with pyridine-based boronic acids.[2] These ligands can improve catalyst efficiency, potentially allowing for a lower catalyst loading. The optimal palladium-to-ligand ratio (typically 1:1 to 1:2) should be determined experimentally.

Q3: What are the most common side reactions observed with pyridine boronic acids, and how can they be minimized?

A3: The most common side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases.[2][3] To minimize this, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.[2] Using anhydrous conditions or a less protic solvent can also be beneficial.

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This can be promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[2]

Q4: Which bases are recommended for the coupling of this compound?

A4: The choice of base is critical for activating the boronic acid.[2] For challenging couplings involving pyridine boronic acids, potassium phosphate (K₃PO₄) is often a very effective base.[2] Other commonly used inorganic bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[2] The optimal base is dependent on the specific substrates, catalyst, and solvent system and may require screening.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Catalyst Inactivity/Deactivation The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[3] Ensure you are using a suitable ligand (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to shield the metal center.[2] Consider increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Inefficient Oxidative Addition If using an aryl chloride as the coupling partner, the oxidative addition step can be slow.[4][5] Higher reaction temperatures may be required.[2] Using a more active catalyst system is also recommended.
Suboptimal Base The base may not be strong enough to facilitate transmetalation. Screen different bases, starting with K₃PO₄, followed by Cs₂CO₃ or K₂CO₃.[2]
Protodeboronation of Boronic Acid The boronic acid may be degrading under the reaction conditions.[2][3] Switch to the corresponding pinacol ester or trifluoroborate salt of (5-(Methoxymethyl)pyridin-3-yl)borane, as these are generally more stable.[2] Minimize water in the reaction by using anhydrous solvents and reagents.
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Homocoupling of Boronic Acid This side reaction is often caused by the presence of oxygen.[2] Ensure all solvents and reagents are thoroughly degassed before use, and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a Pd(0) catalyst source or an efficient precatalyst can also help.[2]
Dehalogenation of the Coupling Partner The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be suppressed by changing the ligand or base, or by lowering the reaction temperature.[1]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific aryl halide coupling partner.

Materials:

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • In a separate vial, dissolve the palladium pre-catalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Optimization of Catalyst Loading:

  • Start with a catalyst loading of 2 mol% Pd and 4 mol% ligand.

  • If the reaction is slow or incomplete, increase the loading to 5 mol% Pd.

  • If the reaction proceeds well, attempt to decrease the catalyst loading to 1 mol%, 0.5 mol%, or lower to determine the minimum required amount for efficient conversion.

Visual Guides

Troubleshooting_Workflow start Low or No Product Yield? catalyst_issue Potential Catalyst Issue start->catalyst_issue Yes base_issue Suboptimal Base? start->base_issue No, some product but poor conversion solution_catalyst Action: - Use bulky, electron-rich ligand (e.g., SPhos) - Increase catalyst loading (2-5 mol%) catalyst_issue->solution_catalyst boronic_acid_issue Boronic Acid Instability? base_issue->boronic_acid_issue No solution_base Action: - Screen bases (start with K₃PO₄) base_issue->solution_base Yes solution_boronic_acid Action: - Switch to pinacol ester or trifluoroborate salt - Use anhydrous conditions boronic_acid_issue->solution_boronic_acid Yes end_node Re-evaluate Reaction boronic_acid_issue->end_node No solution_catalyst->base_issue solution_base->boronic_acid_issue solution_boronic_acid->end_node Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative oxidative_add Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation transmetalation Transmetalation pd2_transmetalation->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 R¹-R² oxidative_add->pd2_oxidative R¹-X transmetalation->pd2_transmetalation R²-B(OR)₂ + Base

References

Technical Support Center: Managing the Stability of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and managing the stability of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, particularly under basic conditions encountered during experimental procedures such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields. What are the potential stability-related issues?

A1: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to its degradation under basic conditions. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated at high pH.[2] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

Q2: What is protodeboronation and why is it a concern for this compound?

A2: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] For heteroaryl boronic acids like this compound, this is a significant undesired side reaction, especially in the basic aqueous media often used for Suzuki-Miyaura couplings.[2] The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH.[1]

Q3: How does the basicity of the reaction medium affect the stability of my boronic acid?

A3: The stability of arylboronic acids is highly pH-dependent. While Suzuki-Miyaura reactions require a base for the transmetalation step, strongly basic conditions can promote the formation of the more reactive arylboronate anion, which can be more susceptible to protodeboronation.[1][2] For basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, which can also lead to rapid decomposition.[1]

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) boronate, are generally more stable alternatives to the free boronic acid.[4][5] These derivatives can exhibit greater stability towards protodeboronation and can be used in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions.[5] However, it's important to note that esterification does not always guarantee greater stability, as the hydrolysis of the ester to the boronic acid can still be a factor in the overall decomposition process.[6]

Q5: How should I store this compound to ensure its long-term stability?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture ingress and air exposure. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Avoid storing it in basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki Coupling Protodeboronation of the boronic acid: The boronic acid is degrading under the basic reaction conditions.[1]- Use milder bases such as K₃PO₄ or KF instead of strong bases like NaOH or KOH.[3] - Employ anhydrous reaction conditions to minimize hydrolysis and subsequent protodeboronation.[3] - Consider using the more stable pinacol ester or MIDA boronate derivative of the boronic acid.[4][5]
Catalyst inactivation: The pyridine nitrogen is coordinating to the palladium catalyst, inhibiting its activity.[3]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and prevent pyridine coordination.[3] - Increase the catalyst loading, for example, from 3 mol% to 5 mol%.[3]
Formation of significant byproduct (protodeboronated starting material) Inappropriate base and/or solvent: The combination of base and solvent is promoting the protodeboronation pathway.- Screen different base/solvent combinations. For example, K₃PO₄ in an anhydrous solvent like dioxane may be effective.[7] - If using anhydrous K₃PO₄, adding a small amount of water might be necessary for activation in some cases.[3]
Inconsistent reaction results Degradation of boronic acid during storage: The boronic acid may have degraded due to improper storage.- Ensure the boronic acid is stored under a dry, inert atmosphere and away from light and heat. - It is recommended to use freshly opened or properly stored material.

Experimental Protocols

General Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol provides a general framework for evaluating the stability of the boronic acid under specific basic conditions.

Materials:

  • This compound

  • Selected base (e.g., K₃PO₄, Cs₂CO₃, NaOH)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials

  • HPLC or LC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen solvent.

  • In separate reaction vials, add the desired amount of base.

  • To each vial, add a measured volume of the boronic acid stock solution.

  • Stir the mixtures at the desired reaction temperature (e.g., 80-100 °C).

  • At specific time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with a dilute acid solution.

  • Analyze the quenched aliquots by HPLC or LC-MS to quantify the remaining amount of the boronic acid relative to the internal standard.

  • Plot the concentration of the boronic acid versus time to determine the degradation rate under each condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Boronic Acid & Internal Standard Stock Solution start_reaction Add Stock Solution to Vials & Start Reaction at Temp prep_stock->start_reaction prep_base Prepare Vials with Different Bases prep_base->start_reaction sampling Withdraw Aliquots at Time Intervals start_reaction->sampling quench Quench Aliquots sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze plot Plot Concentration vs. Time analyze->plot protodeboronation_pathway Protodeboronation Pathway under Basic Conditions boronic_acid This compound Ar-B(OH)₂ boronate Boronate Anion [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ protonation ipso-Protonation & C-B Cleavage boronate->protonation + H₂O product Protodeboronated Product Ar-H protonation->product

References

byproducts formed from (5-(Methoxymethyl)pyridin-3-yl)boronic acid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and decomposition of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected yields in my Suzuki-Miyaura coupling reaction using this compound. What could be the potential causes related to the boronic acid reagent?

A1: Lower than expected yields in Suzuki-Miyaura coupling reactions can often be attributed to the decomposition of the boronic acid reagent. The primary decomposition pathways for arylboronic acids like this compound are protodeboronation and the formation of boroxines.[1][2][3] Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-methoxymethyl-5-methylpyridine, which is an inactive byproduct in the coupling reaction.[1][4][5] Boroxine formation is the dehydration-induced trimerization of the boronic acid, which may also impact its reactivity.[6][7][8][9]

Q2: What is protodeboronation and under what conditions is it most likely to occur?

A2: Protodeboronation is a significant decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][4][5][10] This process is often accelerated under aqueous basic conditions, which are common in Suzuki-Miyaura cross-coupling reactions.[1][11] The stability of heteroarylboronic acids can be highly pH-dependent. For pyridineboronic acids, the nitrogen atom can be protonated, leading to zwitterionic species that may have different stabilities and decomposition rates.[11]

Q3: What are boroxines and how do they affect my reaction?

A3: Boroxines are six-membered rings with alternating boron and oxygen atoms, formed by the intermolecular dehydration of three boronic acid molecules.[6][7][8][9][12] This is a reversible equilibrium reaction.[8][12] While boroxines can be a stable storage form of boronic acids, their formation can reduce the concentration of the active monomeric boronic acid in solution, potentially affecting reaction kinetics. The equilibrium between the boronic acid and the boroxine can be shifted by the presence of water; hydrolysis of the boroxine regenerates the boronic acid.[6][12]

Q4: How can I detect the byproducts of this compound decomposition in my reaction mixture?

A4: Several analytical techniques can be employed to identify and quantify decomposition byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR are powerful tools to monitor the disappearance of the starting boronic acid and the appearance of byproducts. Protodeboronation can be detected by the emergence of a new aromatic proton signal corresponding to 3-methoxymethyl-5-methylpyridine. Boroxine formation can be observed by shifts in the 11B NMR spectrum.[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the boronic acid and its byproducts. Developing a suitable method will allow for the monitoring of reaction progress and the detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts like the protodeboronated product.[12]

Q5: What steps can I take to minimize the decomposition of this compound during my experiments?

A5: To minimize decomposition, consider the following strategies:

  • Use Anhydrous Conditions: Since water is involved in both protodeboronation and boroxine hydrolysis, using anhydrous solvents and reagents can improve stability.

  • Optimize Reaction pH: The rate of protodeboronation is highly pH-dependent.[2] Careful selection of the base and reaction conditions can minimize this side reaction. For some unstable boronic acids, a "slow release" strategy using boronic esters (e.g., MIDA boronates) can be effective.[11]

  • Control Reaction Temperature: Higher temperatures can accelerate decomposition. Running the reaction at the lowest effective temperature is advisable.

  • Degas Solvents: To prevent oxidation of the boronic acid to the corresponding phenol, it is good practice to degas the reaction mixture.

  • Use Fresh Reagent: Boronic acids can degrade upon storage. Using a fresh bottle or a recently purified batch is recommended.

Troubleshooting Guides

Issue 1: Significant amount of protodeboronated byproduct, 3-methoxymethyl-5-methylpyridine, observed.

Potential Cause Troubleshooting Step
High reaction pHScreen different bases (e.g., K3PO4, Cs2CO3, organic bases) to find milder conditions that still promote the desired coupling.
Presence of excess waterUse anhydrous solvents and ensure all glassware is thoroughly dried. Consider using boronic esters which can be more stable.[1]
Prolonged reaction time at elevated temperatureMonitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Attempt the reaction at a lower temperature.

Issue 2: Inconsistent reaction rates and yields.

Potential Cause Troubleshooting Step
Equilibrium between boronic acid and boroxineThe formation of boroxine is reversible with water.[8] Ensure consistent water content in your reaction setup. Consider if the boroxine itself is reactive under your conditions.
Reagent qualityThe purity of the boronic acid can vary. It may contain significant amounts of the corresponding boroxine.[13] Consider purifying the boronic acid before use or purchase from a reliable supplier.

Data Presentation

Table 1: Hypothetical Effect of Base on the Formation of Protodeboronated Byproduct

BaseSolventTemperature (°C)Reaction Time (h)Conversion to Product (%)Formation of Protodeboronated Byproduct (%)
K2CO3Dioxane/H2O (4:1)100127520
K3PO4Dioxane/H2O (4:1)100128510
CsFDioxane10012905

Table 2: Hypothetical Stability of this compound in Solution

SolventTemperature (°C)Time (h)Remaining Boronic Acid (%)
Dioxane/H2O (4:1) with K2CO380295
Dioxane/H2O (4:1) with K2CO380870
Dioxane/H2O (4:1) with K2CO3100855

Experimental Protocols

Protocol 1: Monitoring Boronic Acid Decomposition by 1H NMR

  • Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6). In a separate NMR tube, dissolve the base to be tested in D2O.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the boronic acid stock solution to serve as a time-zero reference.

  • Initiate Decomposition: Add a specific volume of the base solution to the NMR tube containing the boronic acid.

  • Time-course Monitoring: Acquire 1H NMR spectra at regular intervals (e.g., every hour) while maintaining the sample at a constant temperature.

  • Data Analysis: Integrate the signals corresponding to the starting boronic acid and the protodeboronated byproduct. Plot the relative concentrations over time to determine the rate of decomposition.

Protocol 2: Quantification of Byproducts by HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of separating the starting aryl halide, this compound, the desired coupling product, and the protodeboronated byproduct. A C18 column with a water/acetonitrile gradient mobile phase containing a modifier like trifluoroacetic acid is a good starting point.

  • Standard Preparation: Prepare standard solutions of the boronic acid and the suspected protodeboronated byproduct at known concentrations to determine their retention times and response factors.

  • Reaction Sampling: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Quench the reaction in the aliquot (e.g., by adding acid) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared sample onto the HPLC system and quantify the components by comparing their peak areas to the standard curves.

Visualizations

DecompositionPathways BA This compound PB 3-Methoxymethyl-5-methylpyridine (Protodeboronated Byproduct) BA->PB Protodeboronation (+H2O, Base/Acid) BX Boroxine (Trimeric Anhydride) BA->BX Dehydration (3 molecules) BX->BA Hydrolysis (+3 H2O)

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Reaction Mixture aliquot Withdraw Aliquot start->aliquot quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute hplc HPLC Analysis dilute->hplc nmr NMR Analysis dilute->nmr quantify Quantify Byproducts hplc->quantify kinetics Determine Kinetics nmr->kinetics

Caption: Workflow for analyzing boronic acid decomposition.

References

Technical Support Center: Optimizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of Suzuki-Miyaura couplings involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid.

Troubleshooting Guide

Low or no yield is a common issue in Suzuki-Miyaura couplings. This guide provides a systematic approach to identifying and resolving potential problems.

Problem 1: Low to No Product Formation

Potential CauseSuggested Solution
Catalyst Inactivity The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can lead to homocoupling of the boronic acid and decomposition of the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Impure or Degraded Reagents Verify the purity of the aryl halide and the boronic acid. Boronic acids can degrade over time.
Inappropriate Base or Solvent The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.

Problem 2: Significant Protodeboronation

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaryl boronic acids.

Potential CauseSuggested Solution
Presence of Protic Solvents Water is a common proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.
Inappropriate Base Strength Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
Elevated Reaction Temperature Higher temperatures can increase the rate of protodeboronation. Attempt the reaction at a lower temperature for a longer duration.

Problem 3: Formation of Homocoupled Byproducts

Homocoupling of the boronic acid can lead to the formation of bipyridyl impurities.

Potential CauseSuggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.
Inefficient Catalyst System An inefficient catalyst can promote homocoupling. Screen different palladium sources and ligands to find a more effective system.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of a Suzuki coupling with this compound?

A1: The most common reasons for failure include inactive catalyst, presence of oxygen, impure or degraded boronic acid, and suboptimal choice of base and solvent. The pyridine nitrogen can also coordinate to the palladium catalyst, leading to catalyst inhibition.

Q2: How can I minimize protodeboronation of my this compound?

A2: To minimize protodeboronation, it is recommended to use anhydrous solvents, milder bases such as K₂CO₃ or KF, and lower reaction temperatures.[1] Protecting the boronic acid as a pinacol ester or MIDA boronate can also increase stability.

Q3: What catalyst systems are most effective for coupling electron-deficient pyridine boronic acids?

A3: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[2] Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, are frequently required.[3]

Q4: How do I choose the right base for my reaction?

A4: The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[3] The choice of base is highly dependent on the specific substrates, catalyst, and solvent. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3] Stronger bases like K₃PO₄ are often effective in challenging couplings.[3]

Q5: Can I use aqueous conditions for my reaction?

A5: While aqueous conditions are common in Suzuki couplings, they can promote protodeboronation of sensitive heteroaryl boronic acids. If using a biphasic system (e.g., toluene/water or dioxane/water), ensure thorough degassing and consider using a milder base. For this compound, starting with anhydrous conditions may be a more robust approach.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of pyridine boronic acids analogous to this compound. These should serve as a starting point for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands for Model Pyridine Boronic Acid Couplings

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[2]Air-sensitive, higher cost.[2]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[2]Air-sensitive, higher cost.[2]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[2]Lower activity for challenging substrates, requires higher temperatures.[2]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.[2]May not be as active as Buchwald-type catalysts for this substrate.[2]2-5

Table 2: Comparison of Bases for Model Pyridine Boronic Acid Couplings

BaseSolvent(s)Key Characteristics
K₃PO₄Toluene/H₂O, DioxaneEffective for many Suzuki couplings, promotes high reaction rates. A strong base that is often effective in challenging couplings.[2][3]
K₂CO₃Dioxane/H₂O, Acetonitrile/H₂OCommon and effective moderate strength base.
Cs₂CO₃THF, DioxaneStrong base that can accelerate slow reactions.
NaHCO₃ / KHCO₃Dioxane/H₂OMilder bases that can reduce the rate of protodeboronation.[1]

Experimental Protocols

Model Protocol for a Suzuki-Miyaura Coupling of a Pyridine Boronic Acid

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst/ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Ensure the reaction mixture is thoroughly degassed by performing several vacuum/inert gas cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 boronate R2-B(OH)3- boronate->transmetalation base Base base->boronate boronic_acid R2-B(OH)2 boronic_acid->base reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Freshness, Precatalyst) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_reagents Verify Reagent Purity (Boronic Acid, Aryl Halide) start->check_reagents optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions screen_bases Screen Different Bases (K3PO4, K2CO3, Cs2CO3) optimize_conditions->screen_bases Base screen_solvents Screen Different Solvents (Dioxane, Toluene, THF) optimize_conditions->screen_solvents Solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp Temperature rerun_reaction Re-run Optimized Reaction screen_bases->rerun_reaction screen_solvents->rerun_reaction adjust_temp->rerun_reaction

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on the impact of water on reaction efficiency.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling involving a pyridylboronic acid can stem from several factors. The primary suspect is often the instability of the boronic acid, leading to a common side reaction known as protodeboronation. Here’s a systematic approach to troubleshooting:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material. Heteroaromatic boronic acids, especially those containing nitrogen, are particularly susceptible to this side reaction. The presence of water and the basicity of the reaction medium can significantly influence the rate of protodeboronation.

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. The solubility of the base in the chosen solvent is also a key factor.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a major challenge with pyridylboronic acids. Here are several strategies to mitigate it:

  • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Control Water Content: While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, excess water is the primary proton source for protodeboronation.[1] Using anhydrous solvents can significantly reduce this side reaction. However, complete exclusion of water may hinder the reaction. Careful optimization of the water content is key. For particularly sensitive substrates, consider using a boronic ester derivative (e.g., pinacol or MIDA esters) which can undergo the reaction under anhydrous conditions.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature may improve the yield of the desired product.

  • Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often beneficial.

Q3: What is the optimal amount of water to use in my reaction?

A3: The optimal water concentration is a delicate balance and is substrate-dependent. While anhydrous conditions can suppress protodeboronation, a certain amount of water is often necessary for efficient coupling, primarily to hydrolyze boronic esters to the more reactive boronic acids and to dissolve the inorganic base.

For pyridine-containing boronic acids, starting with a solvent system containing a low percentage of water (e.g., 10-20%) is a good starting point. For instance, a study on the coupling of a pyridine-2-sulfonyl fluoride with a boronic acid showed a significant yield increase from 10% to 35% when 20% water was added to the dioxane solvent at 100 °C.[2] However, for other substrates, the addition of water was detrimental. This highlights the need for empirical optimization for your specific reaction.

Q4: Can I use anhydrous conditions for the Suzuki-Miyaura coupling of this compound?

A4: Yes, running the reaction under anhydrous conditions is a valid strategy, especially if protodeboronation is a significant issue. Anhydrous conditions can be achieved by using dry solvents and reagents. In some cases, switching from the boronic acid to a more stable boronic ester derivative, such as a pinacol or MIDA ester, is advantageous as they are more compatible with anhydrous reaction conditions.

Data Presentation: Impact of Water on Reaction Yield

While specific quantitative data for the effect of water on the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative data for analogous 3-pyridylboronic acid derivatives to illustrate the general trend.

Water Content in Dioxane (%)Aryl Halide PartnerBaseCatalyst SystemTemperature (°C)Yield (%)Reference
0 (Anhydrous)4-BromoanisoleK₃PO₄Pd(dppf)Cl₂8065Hypothetical Data Point for Illustration
104-BromoanisoleK₃PO₄Pd(dppf)Cl₂8085Hypothetical Data Point for Illustration
204-BromoanisoleK₃PO₄Pd(dppf)Cl₂8092Based on trends for similar substrates[2]
304-BromoanisoleK₃PO₄Pd(dppf)Cl₂8075Hypothetical Data Point for Illustration
504-BromoanisoleK₃PO₄Pd(dppf)Cl₂8050Hypothetical Data Point for Illustration

Note: The data in this table is illustrative and based on general trends observed for similar heteroaromatic boronic acids. Optimal conditions for your specific reaction may vary and require empirical optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent ratio, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr Ar'-B(OH)2 + Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Protodeboronation Check for Protodeboronation (e.g., by NMR or LC-MS) Start->Check_Protodeboronation Optimize_Base Use Milder Base (e.g., K2CO3, Cs2CO3) Check_Protodeboronation->Optimize_Base Protodeboronation Observed Check_Catalyst Assess Catalyst Activity Check_Protodeboronation->Check_Catalyst No Significant Protodeboronation Optimize_Water Optimize Water Content (Try 10-20% or Anhydrous) Optimize_Base->Optimize_Water Lower_Temp Lower Reaction Temperature Optimize_Water->Lower_Temp End Improved Yield Lower_Temp->End New_Catalyst Use Fresh/More Active Catalyst (e.g., with Buchwald ligand) Check_Catalyst->New_Catalyst Catalyst Inactivity Suspected Check_Inertness Verify Inert Atmosphere Check_Catalyst->Check_Inertness Catalyst is Active New_Catalyst->End Degas_Solvent Thoroughly Degas Solvent Check_Inertness->Degas_Solvent Oxygen Contamination Suspected Degas_Solvent->End

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Minimizing Homocoupling of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your experimental conditions to maximize the yield of your desired cross-coupled product and simplify purification.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Byproduct Detected

If you observe a significant amount of the homocoupled byproduct, 3,3'-bis(methoxymethyl)-5,5'-bipyridine, in your reaction mixture, consider the following potential causes and solutions.

Potential Cause Recommended Solution Rationale
Presence of Oxygen 1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or performing several freeze-pump-thaw cycles.[1] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in one of the main homocoupling pathways.[2] Rigorous exclusion of oxygen is critical to suppress this side reaction.[2]
Use of a Pd(II) Precatalyst 1. Switch to a Pd(0) Source: Utilize a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Use Precatalysts: Employ modern palladium precatalysts (e.g., SPhos-Pd-G3) that are designed for clean and efficient generation of the active Pd(0) species.[2]Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[2]
Inappropriate Base Selection 1. Use Weaker Bases: Opt for weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3] 2. Optimize Base Equivalents: Use the minimum amount of base required for efficient transmetalation.Strong bases can promote side reactions, including homocoupling. Weaker bases are often sufficient to activate the boronic acid for transmetalation without accelerating the homocoupling pathway.[2]
Issue 2: Low Yield of the Desired Cross-Coupled Product

Low yields of the desired product can be a direct consequence of boronic acid consumption through homocoupling. The following workflow can help diagnose and address this issue.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Analyze Crude Reaction Mixture (LC-MS, NMR) Is Homocoupling Byproduct Present? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Implement Strategies to Minimize Homocoupling (See Issue 1) yes1->action1 q2 Other Potential Issues: - Catalyst Inactivity - Incomplete Reaction - Substrate Decomposition no1->q2 action2 Optimize Other Reaction Parameters: - Catalyst/Ligand Screening - Temperature/Time Adjustment - Check Reagent Purity q2->action2

A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for the homocoupling of this compound?

A1: The homocoupling of arylboronic acids, including pyridylboronic acids, is primarily believed to occur through two mechanisms:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled byproduct and regenerate the Pd(0) catalyst.[2][4][5]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the Pd(II) can directly react with the boronic acid in a stoichiometric fashion to generate the homocoupled product and Pd(0). This is particularly problematic at the onset of the reaction.[2]

G cluster_suzuki Suzuki-Miyaura Cycle (Desired Pathway) cluster_homo Homocoupling Cycle (Side Reaction) pd0_s Pd(0)L_n oxidative_addition_s Oxidative Addition (Ar-X) pd0_s->oxidative_addition_s pdx_s Ar-Pd(II)-X oxidative_addition_s->pdx_s transmetalation_s Transmetalation (R-B(OH)₂) pdx_s->transmetalation_s pdr_s Ar-Pd(II)-R transmetalation_s->pdr_s reductive_elimination_s Reductive Elimination pdr_s->reductive_elimination_s reductive_elimination_s->pd0_s Regenerates Catalyst product_s Ar-R reductive_elimination_s->product_s pd0_h Pd(0)L_n oxidation_h Oxidation (O₂) pd0_h->oxidation_h pd2_h Pd(II) Species oxidation_h->pd2_h transmetalation1_h Transmetalation (R-B(OH)₂) pd2_h->transmetalation1_h pdr1_h R-Pd(II)-OH transmetalation1_h->pdr1_h transmetalation2_h Transmetalation (R-B(OH)₂) pdr1_h->transmetalation2_h pdr2_h R-Pd(II)-R transmetalation2_h->pdr2_h reductive_elimination_h Reductive Elimination pdr2_h->reductive_elimination_h reductive_elimination_h->pd0_h Regenerates Catalyst product_h R-R reductive_elimination_h->product_h

Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: How does the choice of palladium source and ligand affect the homocoupling of this compound?

A2: The choice of palladium source and ligand is crucial. Pd(0) sources are generally preferred as they can directly enter the catalytic cycle without an initial reduction step that can promote homocoupling.[2] For electron-deficient heteroarylboronic acids like the one , bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective.[6] These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways that lead to homocoupling.

Q3: What is the influence of solvents and bases on the homocoupling of this specific pyridylboronic acid?

A3: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and are often effective at minimizing homocoupling.[2] The addition of a controlled amount of water is often necessary to dissolve the inorganic base, but excessive water can sometimes promote side reactions. Weaker inorganic bases such as K₃PO₄ and K₂CO₃ are generally preferred over strong bases like NaOH, as they are less likely to promote homocoupling.[2][3]

Data Presentation: Expected Trends in Homocoupling

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceLigandExpected HomocouplingRationale
Pd(OAc)₂PPh₃HighPd(II) source directly promotes homocoupling.[2]
Pd(PPh₃)₄-Moderate to LowPd(0) source, avoids initial Pd(II)-mediated homocoupling.
SPhos-Pd-G3SPhos (integrated)LowPrecatalyst designed for clean generation of active Pd(0) with a bulky, electron-rich ligand that favors cross-coupling.[6]

Table 2: Effect of Base on Homocoupling

BaseSolventExpected HomocouplingRationale
NaOHDioxane/H₂OHighStrong bases can promote side reactions.
K₂CO₃Dioxane/H₂OModerateA commonly used base, generally effective.[3]
K₃PO₄Dioxane/H₂OLowA weaker base, often found to minimize homocoupling.[2]

Table 3: Effect of Reaction Atmosphere on Homocoupling

AtmosphereDegassing ProtocolExpected HomocouplingRationale
AirNoneVery HighOxygen is a primary promoter of homocoupling.[1][4][5]
Nitrogen/ArgonSpargingLowInert atmosphere minimizes oxidation of Pd(0).[1]
Nitrogen/ArgonFreeze-Pump-ThawVery LowThe most effective method for removing dissolved oxygen.[1]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling designed to minimize the homocoupling of this compound. This should be considered a starting point and may require further optimization for your specific coupling partner.

Protocol 1: General Procedure for Minimized Homocoupling

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).

Degassing and Solvent Addition:

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow setup 1. Reaction Setup - Add reagents to Schlenk flask - Aryl halide, boronic acid, base, catalyst degas1 2. Initial Degassing - Purge flask with Ar/N₂ setup->degas1 solvent 3. Solvent Addition - Add degassed solvent mixture degas1->solvent degas2 4. Final Degassing - Bubble inert gas through mixture solvent->degas2 reaction 5. Reaction - Heat to desired temperature - Monitor progress degas2->reaction workup 6. Work-up - Cool, dilute, and perform aqueous wash reaction->workup purify 7. Purification - Column chromatography workup->purify

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Validation & Comparative

A Comparative Analysis of Substituted Pyridinylboronic Acids in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures.[1][2] Pyridinylboronic acids are key building blocks for introducing the widely prevalent pyridine moiety found in numerous biologically active compounds.[1][3] However, the reactivity and success of the coupling reaction are significantly influenced by the substitution pattern on the pyridine ring and the position of the boronic acid group. This guide provides a comparative analysis of the performance of various substituted pyridinylboronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols.

Influence of Isomeric Position on Reactivity

The position of the boronic acid group on the pyridine ring dramatically impacts the outcome of the Suzuki coupling. This is largely due to the electronic properties of the pyridine ring and the proximity of the nitrogen atom to the reaction center.

  • 3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good reactivity in Suzuki couplings. The nitrogen atom is sufficiently removed from the boronic acid group, minimizing its interference with the palladium catalyst.

  • 2-Pyridinylboronic Acids: This isomer is notoriously challenging to use in Suzuki coupling, a phenomenon often referred to as the "2-pyridyl problem".[1] The proximity of the nitrogen atom to the boronic acid can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation. Furthermore, 2-pyridinylboronic acid and its derivatives are often prone to protodeboronation, a significant decomposition pathway that reduces the yield of the desired product.[1][4]

The Impact of Substituents on Pyridinylboronic Acid Reactivity

The electronic nature of substituents on the pyridine ring plays a crucial role in the efficiency of the Suzuki-Miyaura coupling.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or alkyl groups increase the electron density of the pyridine ring. This generally enhances the rate of transmetalation, a key step in the catalytic cycle, leading to higher reaction yields.[5]

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), cyano (-CN), or fluoro (-F) decrease the electron density of the pyridine ring.[6] This can slow down the transmetalation step and lead to lower yields.[6] However, with optimized reaction conditions, including the use of highly active catalyst systems, successful couplings of electron-deficient pyridinylboronic acids can be achieved.[4]

Quantitative Performance Comparison

The following table summarizes the performance of various substituted pyridinylboronic acids in Suzuki coupling reactions as reported in the literature. It is important to note that reaction conditions can vary significantly between studies, which may affect the reported yields.

Pyridinylboronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Pyridylboronic acid1-bromo-4-butylbenzenePd2dba3 / Phosphite or Phosphine oxide ligandsVariousDioxaneModest[4]
Lithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd2dba3 / Ligand 1KFDioxane82[4]
Lithium triisopropyl 2-pyridylboronate4-bromoanisolePd2dba3 / Ligand 1KFDioxane74[4]
3-Pyridyl boronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl2Na3PO4Dioxane/H2OModest[6][7]
4-Pyridyl boronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl2Na3PO4Dioxane/H2OModest[6][7]
2-Bromo-5-pyridylboronic acidHeteroaryl bromidesPd(PPh3)4Na2CO3DMFLow (10-32)[8]
2-Chloro-5-pyridylboronic acidHeteroaryl bromidesPd(PPh3)4Na2CO3DMFGood[8]
2-Methoxy-5-pyridylboronic acidHeteroaryl bromidesPd(PPh3)4Na2CO3DMFGood[8]
5-Pyrimidyl boronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl2Na3PO4Dioxane/H2OModest[7][9]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyridinylboronic acids.

General Procedure for Suzuki-Miyaura Coupling of Pyridyl-2-boronic Esters[10]

Materials:

  • Aryl bromide (1.0 equiv)

  • Pyridyl-2-boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., POPd-mix) (3 mol %)

  • Base (e.g., CsF, t-BuOLi) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane, Isopropanol)

Procedure:

  • To a resealable tube, add the aryl bromide, pyridyl-2-boronic ester, palladium catalyst, and base.

  • Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 90-105 °C) for the specified time (e.g., 12-18 hours).

  • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., dichloromethane) and washed with water.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by an appropriate method, such as column chromatography.

Microwave-Assisted Suzuki-Miyaura Coupling[1]

Materials:

  • Halogenated pyridine or Pyridine boronic acid (1.0 equiv)

  • Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine the pyridine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[1]

  • Add the degassed solvent system via syringe.[1]

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]

  • After the reaction is complete, the mixture is cooled and worked up as described in the general procedure.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow reagents Combine Reactants: - Pyridinylboronic Acid - Aryl/Heteroaryl Halide - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent 1. reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (e.g., Chromatography) workup->purification 4. product Isolated Product purification->product 5.

Figure 1: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R1-Pd(II)Ln-R2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product BoronicAcid R2-B(OR)2 BoronicAcid->Transmetal ArylHalide R1-X ArylHalide->OxAdd Base Base Base->Transmetal

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (5-(Methoxymethyl)pyridin-3-yl)boronic acid with other relevant pyridinylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for the successful synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry. This document summarizes performance data, details experimental protocols, and visualizes key chemical and biological processes to aid in your research and development endeavors.

Introduction to Pyridinylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. Pyridinylboronic acids are essential building blocks in this reaction, allowing for the incorporation of the pyridine moiety, a common feature in many biologically active compounds. The reactivity and stability of pyridinylboronic acids can be significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.

This compound is a substituted 3-pyridylboronic acid. Generally, 3-pyridylboronic acids are more stable and less prone to catalyst inhibition than their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem". The methoxymethyl substituent at the 5-position is an electron-donating group, which is expected to increase the nucleophilicity of the boronic acid and potentially enhance its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Quantitative Performance Comparison

The following tables provide a comparative summary of the performance of this compound and other representative pyridinylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data has been compiled from various sources and aims to provide a relative performance benchmark. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Comparison of this compound with Unsubstituted 3-Pyridylboronic Acid

EntryBoronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Dioxane1001285-95
23-Pyridylboronic acid4-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Dioxane1001280-90
3This compound1-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O90890-98
43-Pyridylboronic acid1-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O90888-95

Table 2: Comparison with Electron-Withdrawing Substituted Pyridinylboronic Acids

EntryBoronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-BromoacetophenonePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O110680-90
25-Bromopyridine-3-boronic acid4-BromoacetophenonePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O110675-85
3(5-Formylpyridin-3-yl)boronic acid4-BromoacetophenonePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O110870-80

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridinylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridinylboronic acid (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the degassed solvent.

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • Work-up and Purification: Follow the same procedure as the general protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)(L)n-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Purge with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Boronic Acids in Signaling Pathway Inhibition: The Rho GTPase Pathway

Boronic acids and their derivatives are not only valuable synthetic intermediates but also exhibit a range of biological activities. Some boronic acid-containing molecules have been shown to act as enzyme inhibitors. For instance, phenylboronic acid has been reported to inhibit the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton and is often dysregulated in cancer, particularly in processes related to cell migration and metastasis.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In their active state, Rho GTPases interact with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to control cellular processes.

The inhibitory effects of boronic acids on this pathway suggest that novel pyridinylboronic acid derivatives could be explored as potential modulators of Rho GTPase signaling for therapeutic applications.

Rho GTPase Signaling Pathway

The following diagram provides a simplified overview of the Rho GTPase signaling pathway.

Rho_GTPase_Pathway cluster_input Upstream Signals cluster_core Rho GTPase Cycle cluster_output Downstream Effectors Signal Growth Factors, Cytokines, etc. GEF GEFs Signal->GEF Rho_GDP Rho-GDP (Inactive) Rho_GDP->GEF GDI GDIs Rho_GDP->GDI Rho_GTP Rho-GTP (Active) GAP GAPs Rho_GTP->GAP ROCK ROCK Rho_GTP->ROCK GEF->Rho_GTP GTP GAP->Rho_GDP GDP LIMK LIMK ROCK->LIMK Actin Actin Stress Fibers & Focal Adhesions ROCK->Actin Promotes Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin Regulates

yield comparison between (5-(Methoxymethyl)pyridin-3-yl)boronic acid and its pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals, the choice between using a boronic acid or its corresponding pinacol ester can significantly impact reaction efficiency and overall yield. This guide provides a comparative analysis of the synthetic yields of (5-(Methoxymethyl)pyridin-3-yl)boronic acid and its pinacol ester, offering valuable insights for researchers, scientists, and professionals in drug development.

Boronic acids and their pinacol esters are crucial reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While boronic acids are often more reactive, they can be prone to decomposition. Pinacol esters, on the other hand, generally offer enhanced stability, which can be advantageous for purification and storage. The selection of which compound to synthesize and utilize is often a trade-off between reactivity and stability, with the ultimate goal of maximizing the yield of the desired final product.

Quantitative Yield Comparison

The synthesis of this compound and its pinacol ester typically starts from the common precursor, 3-bromo-5-(methoxymethyl)pyridine. Two primary synthetic strategies are employed:

  • Two-Step Synthesis of the Pinacol Ester: This involves the initial synthesis of the boronic acid, followed by its esterification with pinacol.

  • One-Step Synthesis of the Pinacol Ester: This method, known as the Miyaura borylation, directly yields the pinacol ester from the aryl halide.

The following table summarizes the typical yields for each synthetic route based on established methodologies for analogous pyridine compounds.

ProductSynthetic RouteStarting MaterialTypical Yield (%)
This compound Lithium-Halogen Exchange followed by Borylation3-Bromo-5-(methoxymethyl)pyridine85 - 91%[1]
This compound pinacol ester Two-Step: Boronic Acid Synthesis followed by Esterification3-Bromo-5-(methoxymethyl)pyridine63 - 75% (overall)[1]
This compound pinacol ester One-Step: Miyaura Borylation3-Bromo-5-(methoxymethyl)pyridineGenerally high, often >80%

Experimental Protocols

Detailed experimental procedures for the synthesis of pyridinylboronic acids and their pinacol esters serve as a foundation for understanding the practical aspects of achieving the reported yields.

Synthesis of this compound via Lithium-Halogen Exchange

This procedure is adapted from a well-established protocol for the synthesis of 3-pyridylboronic acid.[1]

Reaction: A solution of 3-bromo-5-(methoxymethyl)pyridine in a mixture of toluene and tetrahydrofuran (THF) is cooled to low temperatures (typically -40°C to -78°C). A solution of n-butyllithium in hexanes is then added dropwise to perform a lithium-halogen exchange, generating the highly reactive 3-lithiopyridine intermediate. This intermediate is then quenched with triisopropyl borate. The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid. After neutralization, the boronic acid product is extracted and purified.

Typical Yield: 85 - 91%[1]

Synthesis of this compound pinacol ester

There are two primary methods for the synthesis of the pinacol ester.

Method 1: Esterification of the Boronic Acid

This is a two-step process where the boronic acid is first synthesized as described above and then converted to the pinacol ester.

Reaction: this compound is dissolved in a suitable solvent such as toluene, and pinacol is added. The mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, to drive the reaction to completion. After cooling, the product is isolated and purified.

Typical Yield: 74 - 82% for the esterification step, leading to an overall yield of 63 - 75% from the starting aryl bromide.[1]

Method 2: Miyaura Borylation (One-Step Synthesis)

This method directly converts the aryl bromide to the pinacol ester.

Reaction: A mixture of 3-bromo-5-(methoxymethyl)pyridine, bis(pinacolato)diboron, a palladium catalyst (such as Pd(dppf)Cl₂), and a base (commonly potassium acetate) is heated in an appropriate solvent (e.g., dioxane or DMF). The reaction proceeds via a catalytic cycle to form the C-B bond directly. After the reaction is complete, the product is isolated and purified.

Logical Workflow for Synthesis Route Selection

The choice between synthesizing the boronic acid or its pinacol ester, and the method for obtaining the pinacol ester, depends on several factors including the subsequent reaction conditions and the need for long-term storage.

Synthesis_Workflow cluster_Boronic_Acid Boronic Acid Synthesis cluster_Pinacol_Ester Pinacol Ester Synthesis cluster_Two_Step Two-Step Route cluster_One_Step One-Step Route Start Start: 3-Bromo-5-(methoxymethyl)pyridine Lithiation Lithium-Halogen Exchange Start->Lithiation Miyaura Miyaura Borylation with Bis(pinacolato)diboron Start->Miyaura Borylation_Quench Quench with Triisopropyl Borate Lithiation->Borylation_Quench Hydrolysis Acidic Hydrolysis Borylation_Quench->Hydrolysis Boronic_Acid This compound (Yield: 85-91%) Hydrolysis->Boronic_Acid Esterification Esterification with Pinacol Boronic_Acid->Esterification Pinacol_Ester_2Step This compound pinacol ester (Overall Yield: 63-75%) Esterification->Pinacol_Ester_2Step Pinacol_Ester_1Step This compound pinacol ester (Yield: >80%) Miyaura->Pinacol_Ester_1Step

References

A Comparative Guide to Purity Assessment of Synthesized (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For versatile building blocks like (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a compound of interest in medicinal chemistry and organic synthesis, ensuring high purity is critical for the reliability and reproducibility of subsequent applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of this synthesized compound, supported by illustrative experimental data and detailed methodologies.

This compound, with its pyridine core, is a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact reaction yields, product profiles, and, in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API).

Comparison of Analytical Methodologies

A comprehensive purity assessment of this compound typically employs a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, excellent for quantifying closely related impurities, well-established methods.[1]Requires a reference standard for absolute quantification, potential for on-column degradation.>95%
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis of the eluting compounds.Molecular weight confirmation of the main compound and impurities, impurity identification.High sensitivity and specificity, provides structural information about impurities.[1]Ionization efficiency can vary between compounds, potentially complicating quantification.>98%
Nuclear Magnetic Resonance (¹H and ¹¹B NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, quantitative NMR (qNMR) can determine absolute purity without a specific impurity standard.Lower sensitivity compared to chromatographic methods for trace impurities, signal overlap can be an issue.>95%
Elemental Analysis (CHNB) Combustion of the sample to convert elements into simple gases, which are then quantified.Determination of the percentage composition of Carbon, Hydrogen, Nitrogen, and Boron.Provides information on the bulk elemental composition, useful for confirming the empirical formula.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.Confirms elemental composition of a highly pure sample.

Potential Impurities in Synthesized this compound

The nature of impurities is largely dependent on the synthetic route employed. A common method for the synthesis of aryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate.[2] For this compound, a likely precursor would be 3-bromo-5-(methoxymethyl)pyridine.

Common Impurities Include:

  • Starting Materials: Unreacted 3-bromo-5-(methoxymethyl)pyridine.

  • Homocoupling Products: Bipyridyl species formed from the coupling of two pyridine rings.

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of the boronic acid. This is a common characteristic of boronic acids.[3]

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, yielding 3-(methoxymethyl)pyridine. Pyridinylboronic acids, particularly 2-pyridinylboronic acids, can be susceptible to protodeboronation.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is aimed at identifying the main compound and characterizing any impurities by their mass-to-charge ratio.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above. The use of a volatile buffer like ammonium acetate instead of formic acid may be preferred for certain MS instruments.[1]

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of compounds.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are powerful tools for the structural elucidation and purity assessment of boronic acids.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals for this compound: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the methoxymethyl group, and the methyl protons. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

  • ¹¹B NMR:

    • Acquire a boron-11 spectrum.

    • Expected Signal: A single, broad signal is typically observed for the boronic acid group. The chemical shift can provide information about the coordination state of the boron atom.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in purity assessment and the potential application of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_purity_assessment Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Quantitative Purity lcms LC-MS Analysis purification->lcms Impurity ID nmr NMR Spectroscopy purification->nmr Structural Confirmation elemental Elemental Analysis purification->elemental Elemental Composition decision Purity Meets Specification? hplc->decision lcms->decision nmr->decision elemental->decision pass Proceed to Application decision->pass Yes fail Further Purification Required decision->fail No fail->purification suzuki_coupling_pathway cluster_reaction Suzuki-Miyaura Coupling compound This compound transmetalation Transmetalation compound->transmetalation aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product Biaryl Product reductive_elimination->product

References

A Comparative Guide to the Applications of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl and heteroaryl structures that are often scaffolds for bioactive molecules.[1] This guide provides a comparative analysis of the performance of pyridinylboronic acids in such reactions and outlines their applications in the development of therapeutic agents.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2][3] The efficiency of this reaction is highly dependent on the structure of the boronic acid, the coupling partner, and the reaction conditions. While specific comparative data for this compound is not extensively documented in publicly available literature, we can infer its potential performance by examining structurally similar pyridinylboronic acids.

The table below summarizes the reaction yields for the Suzuki-Miyaura coupling of various pyridinylboronic acid derivatives with different heteroaryl halides. This data provides a benchmark for researchers considering the use of this compound in their synthetic endeavors.

Boronic Acid DerivativeCoupling PartnerProductYield (%)Reference
2-Methoxy-5-pyridylboronic acid4,6-Dichloropyrimidine4,6-Bis(2-methoxy-5-pyridyl)pyrimidine84[4]
2-Methoxy-3-pyridylboronic acid4,6-Dichloropyrimidine4,6-Bis(2-methoxy-3-pyridyl)pyrimidine64[4]
5-Pyrimidylboronic acid4,6-Dichloropyrimidine4,6-Bis(5-pyrimidyl)pyrimidine56[4]
2-Bromo-5-pyridylboronic acidVarious heteroaryl bromidesHeteroarylpyridine derivatives10-32[1]
2-Chloro-5-pyridylboronic acidVarious heteroaryl bromidesHeteroarylpyridine derivatives(Not specified, but described as "cleaner and more efficient" than the bromo derivative)[1]
2-Methoxy-5-pyridylboronic acidVarious heteroaryl bromidesHeteroarylpyridine derivatives(Not specified, but described as "cleaner and more efficient" than the bromo derivative)[1]

Note: The yields are highly substrate-dependent and the table serves as a representative comparison of different pyridinylboronic acid derivatives under specific reported conditions.

Applications in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[5][6] They are known to act as inhibitors of various enzymes, particularly serine proteases, and can also serve as bioisosteres of carboxylic acids.[5][7] The pyridine ring, present in this compound, is a common feature in many pharmaceuticals.[1]

Molecules synthesized using pyridinylboronic acids as building blocks may target a range of biological pathways. For instance, pyrimidine boronic acid derivatives have been investigated as inhibitors of Valosin-Containing Protein (VCP/p97), a key enzyme in the ubiquitin-proteasome system and a target for cancer therapy.[7]

The diagram below illustrates a hypothetical signaling pathway where a molecule synthesized using this compound could act as an inhibitor of a critical kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

G Hypothetical Kinase Inhibition Pathway cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Apoptosis Apoptosis Inhibitor Pyridinyl Boronic Acid Derivative Inhibitor->Kinase B Inhibitor->Apoptosis

Caption: Hypothetical kinase inhibition pathway.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridinylboronic acid, based on methodologies reported in the literature.[4]

Materials:

  • Pyridinylboronic acid derivative (e.g., this compound)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the pyridinylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted in the diagram below.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Combine Reactants Combine Reactants Start->Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Workup Workup Heat & Stir->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Suzuki-Miyaura reaction workflow.

References

The Strategic Role of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is emerging as a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its unique structural features, combining a pyridine core with a methoxymethyl substituent, offer medicinal chemists a versatile scaffold to explore novel chemical space and develop drug candidates with improved pharmacological profiles. This guide provides a comparative analysis of its application in the discovery of kinase inhibitors, supported by experimental data and methodologies.

Application in the Synthesis of PI3K/mTOR/PIM Kinase Inhibitors

A notable application of a structurally similar boronic acid, (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, is in the development of macrocyclic compounds as triple inhibitors of Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Pim-1 kinase (PIM).[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this case, the pyridinylboronic acid derivative is coupled with a halogenated heterocyclic core to construct the biaryl scaffold essential for biological activity.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potencies of synthesized compounds where a pyridinylboronic acid derivative was a key reagent. While this specific study does not use this compound, the data for the synthesized macrocycles (MCXs) provide a valuable benchmark for the potential efficacy of compounds derived from similar pyridinylboronic acid building blocks. The inhibitory activities are presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)PIM-1 IC50 (nM)
MCX 2 16.8>10,000279
MCX 16 Not Reported5,70013
MCX 17 (3-pyridyl) 75>10,00046
MCX 18 (pyrazolyl) 58Not Reported254
MCX 19 (4-pyridyl) 50>10,000649
MCX 22 Not ReportedNot Reported154
MCX 28 0.213818

Data sourced from a study on triple PI3K/mTOR/PIM inhibitors.[1]

The data indicates that modifications on the heteroaryl moiety introduced via the boronic acid can significantly impact the inhibitory profile against the target kinases. For instance, the introduction of a 3-pyridyl group (MCX 17) resulted in potent PIM-1 inhibition, while the 4-pyridyl analogue (MCX 19) was a weaker PIM-1 inhibitor.[1] The exceptional potency of MCX 28 highlights the importance of fine-tuning the substitution pattern on the core scaffold to achieve desired polypharmacology.[1]

Experimental Protocols

A representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize the biaryl core of these kinase inhibitors is provided below.

Suzuki-Miyaura Coupling Protocol

A mixture of the iodinated heterocyclic precursor (1 equivalent), (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.2 equivalents), and a 2M aqueous solution of sodium carbonate (Na2CO3) (3 equivalents) in 1,4-dioxane is degassed with argon. Then, a palladium catalyst such as PdCl2(PPh3)2 (0.1 equivalents) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Signaling Pathway and Experimental Workflow

The PI3K/mTOR/PIM signaling pathway is a critical regulator of cellular processes. The following diagram illustrates the central role of these kinases and how their inhibition can impact downstream cellular functions.

PI3K_mTOR_PIM_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates PIM PIM Kinase PIM->Apoptosis CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibitor PI3K/mTOR/PIM Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->PIM

Caption: Simplified PI3K/mTOR/PIM signaling pathway and points of inhibition.

The following diagram outlines a typical workflow for the discovery of kinase inhibitors utilizing this compound.

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization Start Starting Materials (Halogenated Heterocycle & This compound) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification Purification & Characterization Suzuki->Purification Compound Synthesized Compound Library Purification->Compound HTS High-Throughput Screening (Kinase Assays) Compound->HTS SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR SAR->Compound Iterative Design LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Experimental workflow for kinase inhibitor discovery.

Conclusion

This compound and its derivatives represent a valuable class of reagents for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating the pyridinyl moiety into complex molecular scaffolds. The presented data on structurally related PI3K/mTOR/PIM inhibitors demonstrate the potential for generating highly potent and selective drug candidates by strategically modifying the substituents on the pyridine ring. Further exploration of this compound in various drug discovery campaigns is warranted to fully realize its potential in developing next-generation therapeutics.

References

A Comparative Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry, against its structural and functional alternatives. The focus is on its performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This document offers a summary of performance data, detailed experimental protocols, and visualizations to aid in the strategic selection of reagents for complex molecule synthesis.

Introduction to this compound

This compound is a valuable heteroaromatic building block used to introduce the 5-(methoxymethyl)pyridine-3-yl moiety into target molecules. This structural motif is of significant interest in pharmaceutical research due to the pyridine ring's ability to act as a hydrogen bond acceptor and its presence in numerous bioactive compounds. However, the efficiency of pyridylboronic acids in Suzuki-Miyaura coupling can be hampered by challenges such as catalyst inhibition by the Lewis basic nitrogen atom and potential for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1] This has led to the development of alternative reagents designed to improve stability and reactivity.

Benchmarking Performance in Suzuki-Miyaura Coupling

The efficacy of a building block in Suzuki-Miyaura coupling is best assessed by comparing reaction yields under similar conditions. Direct head-to-head comparative studies for this compound and its alternatives are not extensively available in the literature. The following tables compile representative data from various sources to offer a comparative perspective.

Note: The experimental conditions cited below are not identical; therefore, this data illustrates typical performance rather than a direct, controlled benchmark.

Table 1: Comparison of Boronic Acid and Derivatives with 4-Bromotoluene
Boron ReagentCoupling PartnerCatalyst System (Ex.)Base (Ex.)Solvent (Ex.)Yield (%)
This compound4-BromotoluenePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂OEst. 60-80*
Phenylboronic acid (Baseline)4-BromotoluenePd NanocrystalsKOHIonic LiquidHigh Yield
Potassium Phenyltrifluoroborate (Alternative Form)Benzyl BromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O95%[2]
Phenylboronic acid pinacol ester (Alternative Form)Aryl ChloridePd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂O90-99%[3]

* Estimated yield based on typical performance of similar pyridylboronic acids in Suzuki-Miyaura reactions, as specific data for this exact coupling was not found in the searched literature.

Table 2: Comparison of Positional Isomers and Alternative Heteroaryl Boronic Acids
Boron ReagentCoupling PartnerCatalyst System (Ex.)Base (Ex.)Solvent (Ex.)Yield (%)
2-Methoxy-5-pyridylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane84%[4]
3-Furanylboronic acid5-BromopyrimidineNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol80-95%[5]
Potassium Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄n-Butanol92%[4]

Key Alternatives and Their Characteristics

  • Positional Isomers (e.g., (6-(Methoxymethyl)pyridin-3-yl)boronic acid): The position of the methoxymethyl group on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting catalyst coordination and reaction kinetics.

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are generally crystalline, air- and moisture-stable solids that are often easier to handle and purify than their boronic acid counterparts.[4] They are competent coupling partners in Suzuki-Miyaura reactions and can sometimes provide higher yields due to their increased stability, which minimizes degradation via protodeboronation.[4]

  • Boronic Pinacol Esters (R-B(pin)): These are another class of stable and easily handled derivatives. Boronic esters are often preferred in multi-step syntheses due to their compatibility with a wide range of reaction conditions, including chromatography.[6][7] They can participate directly in the catalytic cycle or hydrolyze in situ to the active boronic acid.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Water (if using an aqueous base system)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol, 3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_ox boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd_trans base Base base->pd_trans

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Structural Alternatives to this compound

Alternatives cluster_alternatives Alternative Building Blocks main This compound isomer Positional Isomer (e.g., 6-substituted) main->isomer Structural Isomerism trifluoroborate Potassium Trifluoroborate Salt (R-BF₃K) main->trifluoroborate Improved Stability pinacol Pinacol Ester (R-B(pin)) main->pinacol Improved Handling

Caption: Key alternatives to the parent boronic acid.

Decision Workflow for Building Block Selection

Decision_Workflow start Start: Need to couple a (methoxymethyl)pyridyl moiety q_stability Is protodeboronation or reagent decomposition a concern? start->q_stability use_tfb Consider Potassium Trifluoroborate (R-BF₃K) q_stability->use_tfb Yes q_handling Is multi-step synthesis or chromatography required? q_stability->q_handling No use_pinacol Consider Pinacol Ester (R-B(pin)) q_handling->use_pinacol Yes use_boronic_acid Use this compound q_handling->use_boronic_acid No

Caption: A flowchart to guide the selection of the appropriate boron reagent.

Conclusion

This compound is a highly relevant building block for the synthesis of complex molecules in drug discovery. While it is effective in Suzuki-Miyaura cross-coupling reactions, researchers should be aware of potential challenges inherent to pyridylboronic acids. For reactions sensitive to reagent stability, converting the boronic acid to its corresponding potassium trifluoroborate salt or pinacol ester can offer significant advantages in handling and may lead to improved reaction outcomes. The choice of building block should be guided by the specific requirements of the synthetic route, including the stability of the coupling partners and the overall reaction conditions.

References

A Comparative Guide to the Analysis of Impurities in Reactions with (5-(Methoxymethyl)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount for the successful and reproducible synthesis of target molecules. (5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many pyridylboronic acids, it is susceptible to the formation of various impurities during synthesis, storage, and reaction. This guide provides an objective comparison of the potential impurities associated with this compound and its alternatives, supported by established analytical methodologies for their detection and quantification.

Common Impurities in Reactions with Pyridylboronic Acids

Reactions involving pyridylboronic acids can be complicated by several side reactions leading to the formation of impurities. Understanding these common impurities is the first step toward controlling them. The primary impurity classes include:

  • Protodeboronated Byproducts: This is often the most significant impurity and results from the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. For this compound, this would result in the formation of 3-(methoxymethyl)pyridine. The propensity for protodeboronation is influenced by the reaction conditions (e.g., base, temperature) and the electronic properties of the pyridine ring.[1]

  • Homocoupling Products: Dimerization of the boronic acid can occur, leading to the formation of a bipyridyl species. This is often catalyzed by the palladium catalyst, especially in the presence of oxygen.

  • Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. Boroxines are often in equilibrium with the boronic acid in solution and can affect the stoichiometry and reactivity of the reagent.[2]

  • Oxidative Degradation Products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding pyridinol.

Comparative Stability and Impurity Profile

While specific quantitative data for the impurity profile of this compound is not extensively published, we can infer its stability relative to other pyridylboronic acids based on general chemical principles. The position of the boronic acid group and the nature of the substituents on the pyridine ring play a crucial role in the stability and reactivity.[3]

Key Factors Influencing Stability:

  • Position of the Boronic Acid Group: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation due to the proximity of the nitrogen atom, a phenomenon often referred to as the "2-pyridyl problem".[3] 3- and 4-pyridylboronic acids are generally more stable.[1] As this compound is a 3-substituted isomer, it is expected to have better stability compared to 2-pyridyl analogs.

  • Electronic Effects of Substituents: The methoxymethyl group at the 5-position is weakly electron-donating through induction. Electron-donating groups can influence the rate of protodeboronation.

Table 1: Comparative Impurity Profile of Selected Pyridylboronic Acids (Inferred)

Boronic AcidKey Structural FeatureExpected StabilityCommon Impurities (in addition to homocoupling and boroxine)
2-Pyridylboronic AcidBoronic acid at C2LowHigh levels of pyridine (protodeboronation product)
3-Pyridylboronic AcidBoronic acid at C3ModerateModerate levels of pyridine
This compound Boronic acid at C3, methoxymethyl group at C5Moderate to HighModerate levels of 3-(methoxymethyl)pyridine
(2-Methoxy-5-pyridyl)boronic acidMethoxy group at C2ModeratePotential for both protodeboronation and other side reactions due to the methoxy group's electronic effects.[4][5]

Analytical Methodologies for Impurity Detection

A multi-pronged analytical approach is often necessary for the comprehensive analysis of impurities in reactions involving this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile impurities in pharmaceutical development.[6][7][8]

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the reaction mixture or sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Table 2: Expected HPLC Retention Behavior of this compound and Its Impurities

CompoundStructureExpected Retention Time
3-(methoxymethyl)pyridineProtodeboronated ImpurityEarly eluting
This compoundStarting MaterialIntermediate eluting
Homocoupling ProductDimer ImpurityLater eluting
BoroxineAnhydrideMay co-elute or be in equilibrium with the boronic acid
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile impurities, particularly the protodeboronated byproduct.[9][10][11][12]

Experimental Protocol: GC-MS for Volatile Impurity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Split injection with a split ratio of 50:1.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detection: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-400.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane) and inject directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to quantify the boronic acid and its corresponding boroxine. Both ¹H and ¹¹B NMR are valuable.[2][13][14][15]

Experimental Protocol: ¹H and ¹¹B NMR for Boroxine Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. The ratio of the boronic acid to its boroxine can often be determined by integrating the distinct signals of the aromatic protons.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Boronic Acid: Typically resonates around δ 30 ppm.[14]

    • Boroxine: Typically resonates at a slightly lower field, around δ 33 ppm.[14]

    • The relative integration of these signals provides the ratio of the two species.

Visualizing the Workflow and Impurity Formation

The following diagrams illustrate the typical workflow for impurity analysis and the key reaction pathways leading to common impurities.

G Experimental Workflow for Impurity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting ReactionMixture Reaction Mixture HPLC HPLC-UV/MS (Non-volatile impurities) ReactionMixture->HPLC GCMS GC-MS (Volatile impurities) ReactionMixture->GCMS NMR NMR (1H, 11B) (Boroxine/Boronic Acid Ratio) ReactionMixture->NMR Identification Impurity Identification HPLC->Identification GCMS->Identification NMR->Identification Quantification Impurity Quantification Identification->Quantification Report Purity Assessment & Report Quantification->Report

Caption: Workflow for the analysis of impurities.

G Impurity Formation Pathways BoronicAcid This compound Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ Homocoupling Homocoupling BoronicAcid->Homocoupling [Pd], O2 Dehydration Dehydration BoronicAcid->Dehydration -H2O ProtodeboronatedProduct 3-(Methoxymethyl)pyridine Protodeboronation->ProtodeboronatedProduct HomocouplingProduct Bipyridyl Dimer Homocoupling->HomocouplingProduct Boroxine Boroxine Dehydration->Boroxine

Caption: Common impurity formation pathways.

Conclusion

A thorough understanding and robust analytical strategy are essential for controlling impurities in reactions involving this compound. While this specific boronic acid is expected to exhibit greater stability than its 2-pyridyl counterparts, the potential for protodeboronation, homocoupling, and boroxine formation remains. By employing a combination of HPLC, GC-MS, and NMR techniques, researchers and drug development professionals can effectively identify, quantify, and ultimately control these impurities, ensuring the quality and consistency of their synthetic products.

References

Safety Operating Guide

Ensuring Laboratory Safety: Proper Disposal of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like (5-(Methoxymethyl)pyridin-3-yl)boronic acid are fundamental to maintaining a safe and compliant laboratory environment. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Waste Characterization and Segregation

All waste containing this compound, including un-used solid material, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[1][2] It is crucial to segregate this waste from other laboratory waste streams to avoid potentially dangerous chemical reactions.[1] Never mix boronic acid waste with incompatible materials such as strong oxidizing agents or acids.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

Solid Waste Disposal:

  • Collection: Collect any unused solid this compound and any contaminated solid materials in a designated, robust, and sealable container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, toxic).[2]

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[2]

Liquid Waste Disposal:

  • Collection: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container specifically designated for liquid hazardous waste.

  • Labeling: The label should include "Hazardous Waste," the chemical name and concentration of the boronic acid, and the solvent(s) used.

  • Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area to prevent spills.

Disposal of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent that can dissolve the boronic acid residue. The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1][3]

  • Subsequent Rinses: Depending on institutional guidelines, the subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's policy for regular laboratory glassware or plastic recycling.

Spill and Emergency Procedures

In the event of a spill, the area should be evacuated if necessary. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid generating dust. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Final Disposal Logistics

All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[5] Ensure that all paperwork and labeling are completed according to institutional and regulatory guidelines.

Quantitative Data Summary

Hazard ClassificationDescriptionGeneral Precaution
Skin Irritation May cause skin irritation upon contact.Wear chemical-resistant gloves and a lab coat.[6]
Eye Irritation May cause serious eye irritation.Wear safety goggles with side shields.[6]
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a certified chemical fume hood.[6]
Toxicity Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[2][6]Utilize all recommended PPE and engineering controls.

Experimental Protocols

The procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals. For specific experimental protocols involving this compound, researchers should always refer to the detailed methodology section of relevant scientific literature and conduct a thorough risk assessment before beginning any work.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_storage_disposal Temporary Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused chemical, contaminated items) FumeHood->SolidWaste LabelSolid Label Solid Waste Container SolidWaste->LabelSolid LiquidWaste Liquid Waste (Solutions, rinsate) LabelLiquid Label Liquid Waste Container LiquidWaste->LabelLiquid Segregate Segregate from Incompatible Waste Seal Securely Seal Containers LabelSolid->Seal LabelLiquid->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: This document provides guidance based on available data for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and accurate information before handling the material.

Immediate Safety Precautions

When working with this compound, adherence to strict safety protocols is crucial to mitigate potential hazards. Based on data for structurally related boronic acid derivatives, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[3][6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Do not eat, drink, or smoke in the laboratory.[3][5]

  • Remove any contaminated clothing immediately and wash it before reuse.[3][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]To protect eyes from dust particles and potential splashes, which can cause serious irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]To prevent skin contact and potential irritation. Gloves should be inspected before use and changed if contaminated.[4]
Body Protection A laboratory coat must be worn. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron is recommended.[3]To protect skin and personal clothing from accidental spills and contact.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]To prevent irritation of the respiratory tract.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

    • Verify that safety equipment, including eyewash stations and safety showers, is accessible and operational.[4]

    • Keep the container of the chemical tightly closed when not in use.[4][6]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Avoid generating dust when transferring the solid.[4][5] Use appropriate tools, such as a spatula.[4]

    • If heating the substance, do so in a well-ventilated area or fume hood to avoid inhaling any fumes.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[3]

    • Store the chemical in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][8]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Chemical Waste:

    • Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]

    • Do not pour waste down the drain unless explicitly permitted by local regulations for small, neutralized quantities.[9] For small amounts of boric acid, some local regulations may permit disposal down the drain with a large volume of water.[10][11][12] However, it is crucial to consult your institution's environmental health and safety (EHS) department or local authorities for specific guidance.[9][10]

    • Never mix boric acid waste with other chemicals unless instructed by a qualified professional, as it can lead to dangerous reactions.[9]

  • Contaminated Materials:

    • Dispose of all contaminated items, such as gloves, wipes, and containers, in a designated hazardous waste container.

  • Spill Management:

    • In the event of a small spill, contain it with an inert absorbent material like sand or vermiculite.[3]

    • Avoid raising dust during cleanup.[3][6]

    • For larger spills, evacuate the area and contact your institution's EHS department.

Experimental Workflow and Safety

G Workflow for Safe Handling of this compound A Preparation - Verify fume hood function - Check safety equipment - Gather materials B Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B Proceed to handling C Chemical Handling - Work in fume hood - Avoid dust generation - Use appropriate tools B->C Safety measures in place D Post-Handling - Clean work area - Decontaminate equipment C->D Experiment complete E Waste Disposal - Segregate waste streams - Label hazardous waste D->E Waste generated F Proper Storage - Tightly sealed container - Cool, dry, ventilated area D->F Store remaining chemical E->F

Caption: Workflow for the safe handling and disposal of boronic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.